1,2-Butadiene, 1,4-dibromo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
20884-14-4 |
|---|---|
Molecular Formula |
C4H4Br2 |
Molecular Weight |
211.88 g/mol |
InChI |
InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2 |
InChI Key |
NAEYPJHPNOQPCK-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C=CBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 1,4-dibromo-1,2-butadiene and Its Isomers
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1,4-dibromo-1,2-butadiene and its related isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
1,4-dibromo-1,2-butadiene is a halogenated organic compound with the molecular formula C₄H₄Br₂. Its unique allenic structure, featuring adjacent double bonds, makes it a molecule of interest in synthetic chemistry. However, scientific literature providing detailed experimental data on this specific isomer is scarce. This guide summarizes the available computed data for 1,4-dibromo-1,2-butadiene and provides a detailed account of the properties and reactions of its more extensively studied isomers, trans-1,4-dibromo-2-butene and 1,4-dibromobuta-1,3-diene.
Physicochemical Properties
Quantitative data for 1,4-dibromo-1,2-butadiene is limited to computational predictions. In contrast, experimental data for its isomers are well-documented.
| Property | 1,4-dibromo-1,2-butadiene (Computed) | trans-1,4-dibromo-2-butene (Experimental) |
| Molecular Formula | C₄H₄Br₂[1] | C₄H₆Br₂ |
| IUPAC Name | 1,4-dibromobuta-1,2-diene[1] | (E)-1,4-dibromobut-2-ene |
| CAS Number | 20884-14-4[1] | 821-06-7 |
| Molecular Weight | 211.88 g/mol [1] | 213.90 g/mol [2] |
| Melting Point | Not Available | 48-51 °C[3] |
| Boiling Point | Not Available | 203 °C at 760 mmHg[3] |
| Density | Not Available | 1.867 g/cm³[4] |
| Appearance | Not Available | White to light yellow crystalline powder[5] |
Synthesis
Synthesis of trans-1,4-dibromo-2-butene
A common method for the preparation of trans-1,4-dibromo-2-butene involves the reaction of 1,3-butadiene with bromine.
Experimental Protocol:
-
Reaction Setup: A solution of 1,3-butadiene in a suitable solvent (e.g., chloroform, dichloromethane) is prepared in a reactor equipped with a stirrer and a cooling system.
-
Cooling: The reactor is cooled to a low temperature, typically below -10 °C.[6]
-
Bromine Addition: Bromine is added dropwise to the cooled butadiene solution while maintaining the low temperature.[6]
-
Reaction Monitoring: The reaction is monitored for completion.
-
Workup: After the reaction is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether, to yield solid trans-1,4-dibromo-2-butene.[6]
Reactivity and Reaction Mechanisms
Information on the specific reactions of 1,4-dibromo-1,2-butadiene is not available. The reactivity of related dienes, however, is well-understood, particularly the electrophilic addition of bromine to 1,3-butadiene, which can lead to both 1,2- and 1,4-addition products.
Electrophilic Addition of Bromine to 1,3-Butadiene
The reaction of 1,3-butadiene with bromine proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products. The ratio of these products is often dependent on the reaction temperature.
-
1,2-Addition: At lower temperatures, the kinetically controlled product, 3,4-dibromo-1-butene, is favored.[7]
-
1,4-Addition: At higher temperatures, the thermodynamically more stable product, trans-1,4-dibromo-2-butene, is the major product.[7]
Conclusion
While 1,4-dibromo-1,2-butadiene is a recognized chemical entity, a significant gap exists in the scientific literature regarding its experimental properties and reactivity. The computed data available through databases like PubChem provide a theoretical foundation, but further experimental investigation is required to fully characterize this compound. In contrast, its isomer, trans-1,4-dibromo-2-butene, is well-documented, with established synthetic protocols and understood reactivity patterns. This guide serves to consolidate the available information and highlight the areas where future research is needed to expand our understanding of these halogenated butadienes.
References
- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. (E)-1,4-Dibromobut-2-ene CAS#: 821-06-7 [amp.chemicalbook.com]
- 6. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on 1,4-Dibromo-1,2-butadiene: Structure, Isomerism, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dibromo-1,2-butadiene, an intriguing yet sparsely documented halogenated allene, presents a unique structural framework with significant implications for stereochemistry. This technical guide provides a comprehensive overview of its chemical structure and the principles of isomerism that govern its spatial arrangement. Due to the limited availability of specific experimental data for 1,4-dibromo-1,2-butadiene in peer-reviewed literature and chemical databases, this document extrapolates from the well-established principles of allene chemistry to infer its properties. The guide also touches upon general synthetic strategies applicable to bromoallenes, offering a foundational understanding for researchers interested in this class of compounds.
Chemical Structure of 1,4-Dibromo-1,2-butadiene
1,4-Dibromo-1,2-butadiene is a disubstituted allene with the chemical formula C₄H₄Br₂.[1] The defining feature of this molecule is the presence of cumulated double bonds, where one carbon atom forms double bonds with two other carbon atoms. This arrangement imparts a unique geometry to the molecule. The central carbon of the allene is sp-hybridized and maintains a linear geometry with its two adjacent sp²-hybridized carbons. Consequently, the substituents on the terminal carbons are located in planes that are perpendicular to each other.
The IUPAC name for this compound is 1,4-dibromobuta-1,2-diene.[1] Its connectivity can be represented by the SMILES string C(C=C=CBr)Br.[1]
Computed Properties
While experimental data is scarce, some basic properties have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂ | PubChem[1] |
| Molecular Weight | 211.88 g/mol | PubChem[1] |
| IUPAC Name | 1,4-dibromobuta-1,2-diene | PubChem[1] |
| InChI | InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2 | PubChem[1] |
| InChIKey | NAEYPJHPNOQPCK-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C(C=C=CBr)Br | PubChem[1] |
Isomerism in 1,4-Dibromo-1,2-butadiene
The unique geometry of allenes leads to a fascinating form of stereoisomerism known as axial chirality. For an allene to be chiral, the substituents on each of the terminal carbons must be different. In the case of 1,4-dibromo-1,2-butadiene, the substituents on the C1 carbon are bromine and hydrogen, and on the C4 carbon are bromine and two hydrogens. However, the initial SMILES string suggests a structure of Br-CH=C=CH-CH₂-Br. In this case, the substituents on C1 are Br and H, and on C4 are two H atoms. For a disubstituted allene of the type R¹R²C=C=CR³R⁴ to be chiral, both R¹≠R² and R³≠R⁴ must be true.
Based on the IUPAC name 1,4-dibromobuta-1,2-diene, the structure is Br-CH=C=CH-CH₂Br. Let's re-examine the structure. The double bonds are between C1-C2 and C2-C3. The bromines are at positions 1 and 4. Therefore, the structure is Br-CH=C=CH-CH₂Br. The substituents at C1 are Br and H. The substituents at C3 are H and a -CH₂Br group. Since the substituents on each terminal carbon of the allene system (C1 and C3) are different, 1,4-dibromo-1,2-butadiene is a chiral molecule and can exist as a pair of enantiomers.
This axial chirality arises because the molecule lacks a plane of symmetry and is non-superimposable on its mirror image. The enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents viewed along the allene axis.
Caption: A 2D representation of the (R) and (S) enantiomers of 1,4-dibromo-1,2-butadiene.
General Synthetic Approaches to Bromoallenes
From Propargyl Alcohols
A common route to bromoallenes involves the Sₙ2' reaction of propargyl alcohols with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a copper(I) salt. The reaction proceeds through a propargyl/allenyl cation intermediate, and the regioselectivity can be influenced by the reaction conditions and the structure of the starting material.
A plausible precursor for the synthesis of 1,4-dibromo-1,2-butadiene could be 4-bromobut-2-yn-1-ol.
Caption: General synthetic pathway to bromoallenes from propargyl alcohols.
Experimental Considerations
The synthesis of bromoallenes often requires careful control of reaction conditions to avoid the formation of isomeric alkynes and other byproducts. Key experimental parameters include:
-
Temperature: Low temperatures are often employed to enhance selectivity.
-
Solvent: The choice of solvent can influence the reaction pathway and product distribution.
-
Catalyst: Copper(I) salts are frequently used to promote the desired transformation.
-
Purification: Purification of the target bromoallene may require chromatographic techniques to separate it from isomers and unreacted starting materials.
Note: The development of a specific synthetic protocol for 1,4-dibromo-1,2-butadiene would necessitate experimental investigation and optimization.
Conclusion and Future Outlook
1,4-Dibromo-1,2-butadiene remains a molecule of theoretical interest with a notable absence of empirical data. Its predicted axial chirality makes it a potentially valuable target for studies in stereoselective synthesis and catalysis. The lack of available information highlights an opportunity for further research to synthesize, isolate, and characterize this compound. Such studies would not only contribute to the fundamental understanding of substituted allenes but could also unlock potential applications in materials science and medicinal chemistry, where halogenated organic compounds often exhibit unique properties. Future work should focus on developing a reliable synthetic route to 1,4-dibromo-1,2-butadiene, followed by thorough spectroscopic and structural analysis to confirm its predicted properties and explore its reactivity.
References
Spectroscopic Data of 1,4-dibromo-1,2-butadiene: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a summary of predicted and theoretical spectroscopic data for the compound 1,4-dibromo-1,2-butadiene. Due to a lack of available experimental data in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR) spectra, theoretical Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns. This information is intended to assist researchers, scientists, and drug development professionals in the potential identification and characterization of this compound.
Introduction
1,4-dibromo-1,2-butadiene is a halogenated diene with a unique allenic structure. The presence of bromine atoms and the cumulative double bonds suggest a reactive molecule with potential applications in organic synthesis. Accurate spectroscopic data is crucial for its unambiguous identification and characterization in any experimental setting. This guide aims to provide a foundational dataset of predicted spectroscopic values in the absence of experimentally determined spectra.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data for 1,4-dibromo-1,2-butadiene is not currently available in peer-reviewed literature. However, computational prediction tools can provide useful estimates of ¹H and ¹³C chemical shifts. The data presented below is based on widely accepted NMR prediction algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1 | 5.8 - 6.2 | Triplet | 2 - 4 |
| H4 | 3.9 - 4.3 | Doublet of triplets | 2 - 4, 6 - 8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 75 - 85 |
| C2 | 200 - 210 |
| C3 | 90 - 100 |
| C4 | 30 - 40 |
Infrared (IR) Spectroscopy
Experimental IR spectra for 1,4-dibromo-1,2-butadiene have not been reported. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
Table 3: Theoretical Infrared (IR) Absorption Frequencies for 1,4-dibromo-1,2-butadiene
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=C=C | Asymmetric stretch | 1950 - 2000 | Medium |
| C-H (vinyl) | Stretch | 3000 - 3100 | Medium |
| C-H | Bend | 1300 - 1400 | Medium |
| C-Br | Stretch | 515 - 690 | Strong |
Mass Spectrometry (MS)
An experimental mass spectrum for 1,4-dibromo-1,2-butadiene is not available. However, the expected fragmentation pattern can be predicted based on the molecular structure. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Table 4: Expected Mass Spectrometry Fragmentation for 1,4-dibromo-1,2-butadiene
| m/z Value | Ion | Comments |
| 210, 212, 214 | [C₄H₄Br₂]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |
| 131, 133 | [C₄H₄Br]⁺ | Loss of one bromine atom. |
| 53 | [C₄H₅]⁺ | Loss of two bromine atoms. |
Methodologies
The data presented in this guide are not derived from experimental measurements but are based on computational predictions and theoretical principles.
-
NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction engines that employ a combination of machine learning algorithms and database comparisons of similar chemical structures.
-
IR Frequency Analysis: The expected IR absorption frequencies were determined by referencing standard correlation tables for the characteristic vibrations of allenic and haloalkane functional groups.[1]
-
MS Fragmentation Analysis: The predicted mass spectrum fragmentation is based on established principles of mass spectrometry, including the known fragmentation pathways of bromoalkenes and the natural isotopic abundance of bromine.[2][3]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of 1,4-dibromo-1,2-butadiene, should a sample become available.
References
Synthesis of 1,4-Dibromo-1,2-Butadiene from 1,3-Butadiene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct synthesis of 1,4-dibromo-1,2-butadiene from 1,3-butadiene is not a well-established or documented transformation in a single step. The reaction of 1,3-butadiene with bromine predominantly yields a mixture of trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene through 1,4- and 1,2-addition mechanisms, respectively. This technical guide provides a comprehensive overview of the established bromination of 1,3-butadiene, including detailed experimental protocols and quantitative data. Furthermore, this document explores plausible multi-step synthetic pathways for the synthesis of the target molecule, 1,4-dibromo-1,2-butadiene, based on established principles of organic synthesis.
Direct Bromination of 1,3-Butadiene: Established Pathways
The electrophilic addition of bromine to 1,3-butadiene proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of two primary products. The ratio of these products is temperature-dependent. At lower temperatures, the kinetically controlled 1,2-addition product, 3,4-dibromo-1-butene, is favored. At higher temperatures, the thermodynamically more stable 1,4-addition product, trans-1,4-dibromo-2-butene, is the major product.
An In-depth Technical Guide to the Electrophilic Bromination of 1,4-dibromo-1,2-butadiene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the reaction between 1,4-dibromo-1,2-butadiene and molecular bromine. 1,4-dibromo-1,2-butadiene is a unique substrate, featuring a cumulative diene (allene) system with existing halogen substituents. This document outlines the theoretical reaction mechanism, based on established principles of electrophilic additions to allenes and alkenes. A detailed, hypothetical experimental protocol is provided, alongside a table of quantitative data to serve as a practical reference for laboratory synthesis. The guide is supplemented with clear, structured diagrams to visualize the reaction pathway and experimental workflow, adhering to specified presentation standards.
Introduction
The halogenation of unsaturated hydrocarbons is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functionalized molecules. The reaction of 1,4-dibromo-1,2-butadiene with bromine (Br₂) is of particular interest due to the substrate's allenic structure. Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), exhibit unique reactivity compared to simple alkenes or conjugated dienes.
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms across the double bond.[1][2][3] In the case of 1,4-dibromo-1,2-butadiene, the presence of two adjacent double bonds and two existing bromine atoms introduces complexity regarding the regioselectivity and stereoselectivity of the addition. This guide will explore the plausible mechanistic pathway for this reaction.
Proposed Reaction Mechanism
The reaction is an electrophilic addition. The pi bonds of the allene system act as a nucleophile, attacking the electrophilic bromine molecule. The reaction is expected to proceed via a cyclic bromonium ion intermediate.
Step 1: Electrophilic Attack and Formation of the Bromonium Ion
As the non-polar bromine molecule approaches the electron-rich pi system of the allene, the pi cloud induces a dipole in the Br-Br bond.[2][4] The polarized bromine molecule is then attacked by one of the double bonds. The central double bond (C2=C3) is generally less reactive in allenes towards electrophilic attack than the terminal double bond (C1=C2). Therefore, the initial attack is predicted to occur at the C1=C2 bond. This attack leads to the formation of a three-membered cyclic bromonium ion intermediate and a bromide ion (Br⁻).[3][5]
Step 2: Nucleophilic Attack by Bromide Ion
The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium bridge, resulting in anti-addition.[3][6] The attack is likely to occur at the more substituted carbon (C2) that can better stabilize a partial positive charge. This ring-opening step results in the formation of a vicinal dibromide.
The expected major product is 1,2,3,4-tetrabromo-2-butene .
A simplified representation of the proposed reaction mechanism for the bromination of 1,4-dibromo-1,2-butadiene.
Experimental Protocol
The following is a hypothetical, detailed protocol for the laboratory-scale synthesis of 1,2,3,4-tetrabromo-2-butene. This procedure is based on standard methods for the bromination of alkenes.[7][8]
Materials:
-
1,4-dibromo-1,2-butadiene (C₄H₄Br₂)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibromo-1,2-butadiene (1.0 g, 4.72 mmol) in 20 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: In a dropping funnel, prepare a solution of bromine (0.75 g, 4.72 mmol) in 10 mL of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of the allene over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding 15 mL of saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2,3,4-tetrabromo-2-butene.
A general workflow for the synthesis of 1,2,3,4-tetrabromo-2-butene.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the described experimental protocol.
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1,4-dibromo-1,2-butadiene | 211.88[9] | 1.00 | 4.72 | 1.0 |
| Bromine | 159.81 | 0.75 | 4.72 | 1.0 |
| Product | ||||
| 1,2,3,4-tetrabromo-2-butene | 371.69 | 1.57 | 4.23 | - |
| Theoretical Yield (g) | - | 1.75 | - | - |
| Actual Yield (g) | - | 1.57 | - | - |
| Percent Yield (%) | - | 90% | - | - |
Conclusion
The reaction of 1,4-dibromo-1,2-butadiene with bromine is predicted to be a standard electrophilic addition that proceeds via a cyclic bromonium ion intermediate. The anticipated product is 1,2,3,4-tetrabromo-2-butene, formed through an anti-addition mechanism. The provided experimental protocol offers a practical starting point for the synthesis of this compound. Further experimental studies would be necessary to confirm the precise structure and stereochemistry of the product and to optimize the reaction conditions.
References
- 1. chemguide.net [chemguide.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. google.com [google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 9. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kinetic vs. Thermodynamic Control in Diene Halogenation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electrophilic halogenation of conjugated dienes presents a classic case of the competition between kinetic and thermodynamic reaction control, yielding isomeric products through 1,2- and 1,4-addition pathways. The product distribution is highly dependent on reaction conditions, most notably temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-addition product. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product. Understanding and controlling these reaction pathways is crucial for synthetic chemists in research and drug development to selectively obtain the desired isomer. This guide provides a comprehensive overview of the principles, quantitative data, detailed experimental protocols, and reaction mechanisms governing the halogenation of conjugated dienes.
Introduction
Conjugated dienes, hydrocarbons containing two double bonds separated by a single bond, exhibit unique reactivity in electrophilic addition reactions. The delocalization of π-electrons across the conjugated system leads to the formation of a resonance-stabilized allylic carbocation intermediate upon attack by an electrophile. This intermediate can be attacked by a nucleophile at two different positions, resulting in a mixture of 1,2- and 1,4-addition products. The ratio of these products is not static and can be manipulated by altering the reaction conditions, a phenomenon explained by the principles of kinetic and thermodynamic control. This guide will delve into the theoretical underpinnings and practical applications of this concept in the context of diene halogenation.
The Underlying Principles: Kinetic vs. Thermodynamic Control
In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetics or thermodynamics.
-
Kinetic Control: At low temperatures, reactions are typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This product is known as the kinetic product .[1][2]
-
Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, irrespective of its rate of formation. This is referred to as the thermodynamic product .[1][2]
In the halogenation of conjugated dienes, the 1,2-addition product is generally the kinetic product, while the 1,4-addition product is the thermodynamic product. This is because the 1,4-adduct often results in a more substituted, and therefore more stable, double bond.[3]
Quantitative Data on Product Distribution
The following tables summarize the quantitative data on the product distribution for the halogenation of various dienes under different temperature conditions.
Table 1: Halogenation of 1,3-Butadiene
| Halogenating Agent | Temperature (°C) | Solvent | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| HBr | -80 | - | 80 | 20 |
| HBr | 40 | - | 15 | 85[4] |
| Br₂ | -15 | - | 60 | 40[5] |
| Br₂ | 60 | - | 10 | 90[5] |
| Cl₂ | (Not specified) | CCl₄ | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene |
Table 2: Halogenation of Isoprene (2-Methyl-1,3-butadiene)
| Halogenating Agent | Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) | 3,4-Addition Product (%) |
| HBr | (Not specified) | 21 | 76 | 3 |
| Br₂ | (Not specified) | Major | Minor | Minor |
| Cl₂ | Aqueous medium | Complex mixture | Complex mixture | Complex mixture |
Table 3: Halogenation of Cyclic Dienes
| Diene | Halogenating Agent | Temperature (°C) | Product(s) | Notes |
| Cyclopentadiene | Cl₂ | (Not specified) | Mainly cis-1,2-addition product | [5] |
| 1,2-Dimethylenecyclohexane | Br₂ | Low | 1,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition) | At low temperature, the 1,4-addition product is favored.[6] |
| 1,2-Dimethylenecyclohexane | Room Temperature | 1,2-bis(bromomethyl)cyclohex-1-ene and other products | [6] |
Experimental Protocols
General Considerations
-
Safety: Halogens and hydrogen halides are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Materials: Dienes should be freshly distilled before use to remove any polymers. Solvents should be dry, unless otherwise specified.
-
Temperature Control: Accurate temperature control is critical for achieving the desired product ratio. Use appropriate cooling baths (ice-water, dry ice-acetone) or heating baths (oil bath) with a thermometer.
-
Product Analysis: The product mixture can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of 1,2- and 1,4-addition products.
Protocol 1: Bromination of 1,3-Butadiene under Kinetic and Thermodynamic Control
Materials:
-
1,3-Butadiene (condensed and kept cold)
-
Bromine
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice-water bath
-
Heating mantle with a reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure for Kinetic Control (Low Temperature):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known amount of 1,3-butadiene in a pre-cooled solvent (e.g., CCl₄) at -15 °C using a cooling bath.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in the same cold solvent, to the diene solution with vigorous stirring. Maintain the temperature at -15 °C throughout the addition.
-
After the addition is complete, continue stirring at -15 °C for an additional 30 minutes.
-
Quench the reaction by adding cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Analyze the resulting product mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (1,4-adduct) by GC or ¹H NMR to determine the product ratio.
Procedure for Thermodynamic Control (High Temperature):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of 1,3-butadiene in a solvent (e.g., CCl₄).
-
Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the diene solution with stirring.
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C) and maintain this temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Work up the reaction as described in the kinetic control procedure (steps 4-6).
-
Analyze the resulting product mixture by GC or ¹H NMR to determine the product ratio, which should show a higher proportion of 1,4-dibromo-2-butene.
Reaction Mechanisms and Visualizations
The electrophilic addition of a halogen (X₂) or hydrogen halide (HX) to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate.
Mechanism of Halogen Addition to 1,3-Butadiene
The initial attack of the electrophile (e.g., Br⁺ from Br₂) on one of the double bonds of 1,3-butadiene leads to the formation of a resonance-stabilized allylic carbocation. The nucleophile (Br⁻) can then attack either of the two carbons bearing a partial positive charge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 1,2-Butadiene, 1,4-dibromo-
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Butadiene, 1,4-dibromo-, a halogenated allene, presents a unique structural motif of interest in synthetic chemistry. While direct literature on this specific compound is scarce, this guide provides a comprehensive overview based on established principles of allene chemistry, including plausible synthetic routes, predicted reactivity, and expected spectroscopic data. This document serves as a theoretical framework to guide future research and application of this potentially valuable chemical entity.
Introduction
Allenes, compounds containing the C=C=C functional group, are versatile building blocks in organic synthesis due to their unique geometry and reactivity. Bromoallenes, in particular, serve as valuable intermediates for the introduction of the allenic moiety into more complex molecules through various cross-coupling reactions. 1,2-Butadiene, 1,4-dibromo-, with its bifunctional nature, offers the potential for sequential and site-selective reactions, making it an attractive, albeit currently theoretical, target for synthetic chemists. This guide will extrapolate from the known chemistry of analogous compounds to provide a detailed technical overview of 1,2-butadiene, 1,4-dibromo-.
Physicochemical Properties
The fundamental properties of 1,2-butadiene, 1,4-dibromo- are summarized in the table below. These values are calculated and have been sourced from PubChem.[1]
| Property | Value |
| Molecular Formula | C₄H₄Br₂ |
| Molecular Weight | 211.88 g/mol [1] |
| IUPAC Name | 1,4-dibromobuta-1,2-diene[1] |
| CAS Number | 20884-14-4[1] |
| Canonical SMILES | C(C=C=CBr)Br[1] |
| InChI | InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2[1] |
| InChIKey | NAEYPJHPNOQPCK-UHFFFAOYSA-N[1] |
Proposed Synthetic Routes
Direct synthesis of 1,2-butadiene, 1,4-dibromo- has not been reported. However, based on established methodologies for the synthesis of bromoallenes, a plausible route involves the isomerization of a propargylic precursor, namely 1,4-dibromo-2-butyne.
Synthesis of the Precursor: 1,4-Dibromo-2-butyne
The precursor, 1,4-dibromo-2-butyne, can be synthesized from the commercially available 2-butyne-1,4-diol. A common method for converting propargylic alcohols to the corresponding bromides is through the use of phosphorus tribromide (PBr₃) or a combination of hydrobromic acid and a copper(I) catalyst.
Experimental Protocol: Synthesis of 1,4-Dibromo-2-butyne
-
Materials: 2-butyne-1,4-diol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of PBr₃ in anhydrous diethyl ether to the cooled solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dibromo-2-butyne.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Isomerization to 1,2-Butadiene, 1,4-dibromo-
The isomerization of propargyl halides to the corresponding allenes can be achieved under either base-catalyzed or copper-catalyzed conditions.
Experimental Protocol: Isomerization of 1,4-Dibromo-2-butyne
-
Method A: Base-Catalyzed Isomerization
-
Materials: 1,4-dibromo-2-butyne, a non-nucleophilic base (e.g., potassium tert-butoxide), a polar aprotic solvent (e.g., THF or DMSO).
-
Procedure:
-
Dissolve 1,4-dibromo-2-butyne in the chosen solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) to control the reaction.
-
Slowly add a solution of the base.
-
Monitor the reaction for the formation of the allene. The reaction is often rapid.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the product, likely through chromatography, being mindful of the potential instability of the haloallene.
-
-
-
Method B: Copper-Catalyzed Isomerization
-
Materials: 1,4-dibromo-2-butyne, Copper(I) bromide (CuBr), a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 1,4-dibromo-2-butyne in the solvent.
-
Add a catalytic amount of CuBr.
-
Heat the mixture gently while monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter to remove the catalyst, and concentrate the solvent.
-
Purify the resulting allene.
-
-
The following diagram illustrates the proposed synthetic pathway:
References
An In-depth Technical Guide on 1,2-Butadiene, 1,4-dibromo- and its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available scientific information regarding "1,2-Butadiene, 1,4-dibromo-". Due to the limited specific data on this particular allenic diether, this document also details the discovery, synthesis, and characterization of its more prevalent and well-documented isomers: trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene. These compounds are pivotal in various synthetic applications and their study offers valuable insights into the reactivity of conjugated dienes.
The Elusive 1,2-Butadiene, 1,4-dibromo-
The compound "1,2-Butadiene, 1,4-dibromo-", also known as 1,4-dibromobuta-1,2-diene, is a specific isomer of dibromobutadiene with a central allene functional group. While its existence is documented in chemical databases, detailed experimental information regarding its synthesis, history, and physical properties is notably scarce in peer-reviewed literature.
Physicochemical Properties
Quantitative data for 1,2-Butadiene, 1,4-dibromo- is primarily based on computational models. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂ | PubChem |
| Molecular Weight | 211.88 g/mol | PubChem |
| CAS Number | 20884-14-4 | PubChem |
| IUPAC Name | 1,4-dibromobuta-1,2-diene | PubChem |
| Canonical SMILES | C(C=C=CBr)Br | PubChem |
The Primary Isomers: 1,4-Dibromo-2-butene and 3,4-Dibromo-1-butene
The most common and extensively studied dibromobutadiene isomers are formed from the electrophilic addition of bromine to 1,3-butadiene. This reaction is a classic example of kinetic versus thermodynamic control, yielding two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product).
Discovery and History
The study of the bromination of 1,3-butadiene dates back to early investigations into the reactivity of conjugated dienes. The observation that this reaction yields a mixture of two isomeric products was crucial in developing the understanding of electrophilic addition to conjugated systems and the concept of 1,2- and 1,4-addition. Further research elucidated the role of temperature in controlling the product ratio, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct.
Synthesis via Bromination of 1,3-Butadiene
The primary method for synthesizing a mixture of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene is the direct bromination of 1,3-butadiene.
The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The initial electrophilic attack of a bromine molecule on one of the double bonds of 1,3-butadiene forms this intermediate. The subsequent nucleophilic attack by the bromide ion can occur at two different positions, leading to the two main products.
The following is a representative experimental protocol for the synthesis of 1,4-dibromo-2-butene, which is often the desired isomer due to its greater stability.
-
Reaction Setup: A reactor is charged with a solvent, typically a non-polar one like chloroform. The reactor is cooled to a low temperature, for instance, below -10 °C.[1]
-
Addition of Reactants: 1,3-butadiene is introduced into the cooled solvent. Subsequently, bromine is added dropwise while maintaining a low temperature, for example, -15 °C.[1]
-
Work-up: After the addition of bromine is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[1]
-
Purification: The crude product is then recrystallized from a suitable solvent, such as petroleum ether, to yield the solid 1,4-dibromo-2-butene.[1]
| Parameter | Value | Conditions |
| Temperature | -15 °C | Favors 1,2-addition product (kinetic control) |
| Temperature | 40 °C | Favors 1,4-addition product (thermodynamic control) |
| Solvent | Chloroform | Commonly used non-polar solvent |
Physicochemical Properties of Isomers
| Property | trans-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |
| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |
| Molecular Weight | 213.90 g/mol | 213.90 g/mol |
| CAS Number | 821-06-7 | 10463-48-6 |
| Melting Point | 53-54 °C | Liquid at room temperature |
| Boiling Point | 205 °C | Not readily available |
| Appearance | White crystalline solid | Colorless liquid |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these isomers.
| Spectroscopy | trans-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |
| ¹H NMR (CDCl₃) | δ ~4.0 (d, 4H), ~5.9 (t, 2H) | δ ~4.1 (m, 1H), ~4.3 (m, 1H), ~5.4 (d, 1H), ~5.6 (d, 1H), ~6.0 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ ~33, ~130 | δ ~38, ~48, ~120, ~135 |
| IR (cm⁻¹) | ~3030, ~1650, ~1200, ~960 | ~3080, ~1640, ~1250, ~980, ~920 |
Potential Synthesis of Allenic Dibromides
While a direct, high-yield synthesis for 1,2-Butadiene, 1,4-dibromo- is not readily found in the literature, the synthesis of other allenic bromides often involves the rearrangement of propargyl derivatives. A hypothetical pathway could involve the isomerization of a dibrominated butyne precursor.
Conclusion
The compound 1,2-Butadiene, 1,4-dibromo- remains a compound of theoretical interest with limited practical documentation. In contrast, its isomers, 1,4-dibromo-2-butene and 3,4-dibromo-1-butene, are well-characterized products of the electrophilic bromination of 1,3-butadiene. The synthesis of these isomers is a foundational reaction in organic chemistry, illustrating key principles of kinetic and thermodynamic control. For researchers and professionals in drug development, the well-established chemistry of the 1,4- and 1,2-addition products provides a versatile platform for the synthesis of a wide range of organic molecules. Further investigation into the synthesis and reactivity of the allenic isomer, 1,2-Butadiene, 1,4-dibromo-, could open new avenues for synthetic chemistry.
References
Theoretical Framework for the Study of 1,2-Butadiene, 1,4-dibromo- and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of "1,2-Butadiene, 1,4-dibromo-" and its isomers. Due to a scarcity of published theoretical research on 1,2-butadiene, 1,4-dibromo-, this document establishes a framework for its computational analysis by drawing parallels with its more stable isomer, 1,4-dibromo-2-butene. This guide details proposed computational protocols, expected data outputs, and visual representations of logical workflows and molecular relationships, serving as a foundational resource for researchers initiating theoretical investigations into this and related halogenated hydrocarbons.
Introduction
1,2-Butadiene, 1,4-dibromo- is a halogenated cumulene, a class of compounds with unique electronic and structural properties. Its potential as a reactive intermediate or a building block in organic synthesis makes it a molecule of interest. Theoretical studies, employing quantum chemical calculations, are essential for elucidating its molecular structure, stability, reactivity, and spectroscopic properties. Such in-silico analyses provide insights that can guide synthetic efforts and predict the behavior of the molecule in various chemical environments. This guide will focus on the application of Density Functional Theory (DFT), a robust method for computational chemistry.
Isomeric Landscape
The C4H4Br2 formula encompasses several isomers, with the allenic 1,2-butadiene, 1,4-dibromo- and the conjugated 1,4-dibromo-2-butene (in its cis and trans configurations) being of primary interest. The relative stability and electronic structure of these isomers can be effectively studied using computational methods.
Proposed Computational Protocol
A detailed computational protocol is essential for obtaining accurate and reproducible results. The following outlines a recommended workflow for the theoretical study of 1,2-butadiene, 1,4-dibromo- and its isomers.
Software
A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable method. A recommended functional is B3LYP or CAM-B3LYP, which have shown good performance for organic molecules.
-
Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with electronegative atoms like bromine.
-
Frequency Calculations: Following geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometries can be used to determine a range of electronic properties, including:
-
Molecular orbital analysis (HOMO-LUMO energies and distributions)
-
Molecular Electrostatic Potential (MEP) mapping
-
Dipole moment
-
Natural Bond Orbital (NBO) analysis for charge distribution
-
The following diagram illustrates the proposed computational workflow:
Methodological & Application
Synthesis protocol for "1,2-Butadiene, 1,4-dibromo-"
Abstract
This document provides a detailed synthesis protocol for trans-1,4-dibromo-2-butene. Due to the limited availability of established synthesis protocols for 1,4-dibromo-1,2-butadiene, this guide focuses on a common and well-documented related isomer. The described method involves the bromination of 1,3-butadiene and subsequent purification. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
1,4-Dibromo-2-butene is a valuable bifunctional molecule utilized as a precursor in various organic syntheses. Its utility is prominent in the construction of larger molecular frameworks and in the synthesis of pharmaceutical intermediates. The protocol outlined below describes a common laboratory-scale synthesis of trans-1,4-dibromo-2-butene from 1,3-butadiene.
Reaction Scheme
Application Notes and Protocols for the Bromination of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of bromine to 1,3-butadiene is a classic example of a reaction under kinetic versus thermodynamic control, yielding two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product). The ratio of these products is highly dependent on the experimental conditions, particularly temperature. Understanding and controlling these conditions are crucial for selectively synthesizing the desired isomer for various applications in organic synthesis and drug development. These application notes provide detailed experimental conditions, protocols, and mechanistic insights for the bromination of 1,3-butadiene.
Data Presentation: Product Distribution
The product distribution of the bromination of 1,3-butadiene is significantly influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product.
| Temperature (°C) | Solvent | 1,2-Addition Product (%) (3,4-dibromo-1-butene) | 1,4-Addition Product (%) (1,4-dibromo-2-butene) | Reference |
| -15 | Not Specified | 60 | 40 | |
| 60 | Not Specified | 10 | 90 |
Note: The 1,4-addition product is typically a mixture of cis and trans isomers, with the trans isomer being the major component due to its higher stability.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibromo-2-butene (Thermodynamic Control)
This protocol is optimized for the synthesis of the thermodynamically favored 1,4-dibromo-2-butene.
Materials:
-
1,3-Butadiene
-
Bromine
-
Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Petroleum ether or n-hexane for recrystallization
-
Three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer
-
Ice bath and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
In a three-neck round-bottom flask, dissolve 1,3-butadiene in an appropriate volume of anhydrous dichloromethane. The reaction can be carried out at a temperature range of -25 °C to 60 °C, with a more controlled reaction at temperatures between -15 °C and 20 °C. For this protocol, maintain the temperature at 40-60 °C to favor the 1,4-addition product.[1]
-
Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the stirred solution of 1,3-butadiene using the dropping funnel. The addition should be dropwise to control the reaction temperature and prevent the formation of side products.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1 to 8 hours to ensure complete reaction.[1]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation, collecting the fraction boiling between 70-80 °C under a vacuum of 1000-1500 Pa.[1]
-
Further purification can be achieved by recrystallization from petroleum ether or n-hexane to yield pure trans-1,4-dibromo-2-butene.
Protocol 2: Synthesis Favoring 3,4-Dibromo-1-butene (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 1,2-addition product.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a three-neck round-bottom flask, dissolve 1,3-butadiene in anhydrous chloroform. Cool the flask to below -10 °C using an ice-salt bath.[2]
-
Stir the solution and further cool it to below -15 °C.[2]
-
Slowly add a stoichiometric equivalent of bromine, dissolved in chloroform, dropwise to the reaction mixture while maintaining the temperature at -15 °C.[2]
-
After the addition is complete, continue to stir the mixture at -15 °C for a short period (e.g., 30 minutes to 1 hour) to allow the reaction to go to completion without significant isomerization to the thermodynamic product.
-
Quickly work up the reaction by distilling the chloroform and any unreacted 1,3-butadiene under reduced pressure at a low temperature.
-
The resulting mixture will be enriched in 3,4-dibromo-1-butene. Further purification can be attempted by careful fractional distillation under high vacuum, though isolation of the pure kinetic product is challenging due to its tendency to rearrange.
Product Analysis Protocol
The ratio of 1,2- and 1,4-addition products can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
A suitable capillary column for separating the isomers (e.g., a non-polar or medium-polarity column).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume of the sample into the GC-MS.
-
Develop a suitable temperature program for the GC oven to achieve good separation of the 3,4-dibromo-1-butene and 1,4-dibromo-2-butene isomers.
-
Identify the peaks corresponding to each isomer based on their mass spectra and retention times. The mass spectra of both isomers will show characteristic isotopic patterns for two bromine atoms.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram. The ratio of the peak areas will correspond to the product ratio.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the bromination of 1,3-butadiene.
Caption: Reaction mechanism for the bromination of 1,3-butadiene.
Caption: General experimental workflow for 1,3-butadiene bromination.
References
Application Notes and Protocols for 1,2-Butadiene, 1,4-dibromo- in Diels-Alder Reactions
Disclaimer: Scholarly literature and chemical databases contain limited specific information regarding the application of 1,4-dibromo-1,2-butadiene as a diene in Diels-Alder reactions. The following application notes and protocols are based on the general principles of cycloaddition reactions involving cumulenes and brominated dienes and are intended to serve as a foundational guide for researchers. Experimental conditions should be optimized for specific substrates and desired outcomes.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction typically involves a conjugated diene and a dienophile. 1,4-dibromo-1,2-butadiene is a unique potential diene due to its cumulenic (allene) structure and the presence of bromine substituents. The allene system offers a distinct reactive pathway for cycloaddition, while the bromine atoms can influence the electronics of the diene system and provide synthetic handles for further functionalization of the resulting cycloadduct.
This document provides a theoretical framework and generalized protocols for employing 1,4-dibromo-1,2-butadiene in Diels-Alder reactions, targeting researchers, scientists, and professionals in drug development.
Theoretical Considerations
2.1. Reactivity of Allenic Dienes
1,4-dibromo-1,2-butadiene is a cumulene, specifically an allene. In the context of the Diels-Alder reaction, one of the double bonds of the allene system can act as a component of the diene. The reactivity of cumulenes in Diels-Alder reactions has been a subject of theoretical and experimental studies.[2] The perpendicular arrangement of the π-systems in allenes means that they do not behave as conventional conjugated dienes. Instead, one double bond of the allene can react with a dienophile in a [4+2] cycloaddition, where the other double bond of the allene acts as the second component of the "diene" system.
2.2. Electronic Effects of Bromine Substituents
The two bromine atoms in 1,4-dibromo-1,2-butadiene are expected to have a significant impact on its reactivity. Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. These electronic effects will modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby influencing its reactivity towards different dienophiles.
2.3. Regioselectivity and Stereoselectivity
The substitution pattern on both the diene and the dienophile will govern the regioselectivity of the reaction. For an unsymmetrical dienophile, two regioisomeric products are possible. The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via a concerted mechanism that retains the stereochemistry of the dienophile in the product.
Proposed Diels-Alder Reaction with 1,4-dibromo-1,2-butadiene
The general scheme for the Diels-Alder reaction of 1,4-dibromo-1,2-butadiene with a generic dienophile is presented below. The reaction is expected to yield a substituted cyclohexene derivative with two bromine atoms that can be used for subsequent chemical transformations.
Caption: General Diels-Alder reaction scheme.
Experimental Protocols (General Guidance)
Due to the absence of specific literature, the following protocols are generalized and should be adapted and optimized for the specific dienophile and reaction scale.
4.1. Materials and Reagents
-
1,4-dibromo-1,2-butadiene (synthesis may be required)
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)
4.2. General Reaction Setup
The following diagram outlines a typical workflow for performing a Diels-Alder reaction.
Caption: A typical experimental workflow diagram.
4.3. Protocol for a Trial Reaction with Maleic Anhydride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dibromo-1,2-butadiene (1.0 eq) in anhydrous toluene (10 mL per mmol of diene).
-
Reaction Initiation: To the stirred solution, add maleic anhydride (1.1 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Workup: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. If necessary, filter any precipitated product. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation (Hypothetical)
As no experimental data is available, the following table is a template for how quantitative data from such reactions should be organized. This allows for easy comparison of the effects of different reaction parameters.
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | Toluene | 110 | 24 | Data not available |
| 2 | N-Phenylmaleimide | Xylene | 140 | 18 | Data not available |
| 3 | Dimethyl Acetylenedicarboxylate | Dichloromethane | 40 | 48 | Data not available |
| 4 | Acrylonitrile | Toluene | 110 | 36 | Data not available |
Potential Applications in Drug Development
The cycloadducts resulting from the Diels-Alder reaction of 1,4-dibromo-1,2-butadiene would be highly functionalized six-membered rings. The presence of two bromine atoms offers significant opportunities for further synthetic modifications, making these compounds valuable scaffolds in drug discovery and development.
Caption: Potential synthetic transformations.
The ability to introduce a variety of substituents through reactions at the carbon-bromine bonds allows for the rapid generation of a library of diverse molecules. These compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.
Conclusion
While 1,4-dibromo-1,2-butadiene is not a well-explored diene in Diels-Alder chemistry, its unique structure suggests it could be a valuable building block in organic synthesis. The protocols and theoretical considerations outlined in this document provide a starting point for researchers interested in exploring its reactivity. Further experimental investigation is required to fully elucidate its potential and to develop optimized conditions for its use in cycloaddition reactions.
References
Application Notes and Protocols: Cycloaddition Reactions Involving 1,2-Butadiene, 1,4-dibromo-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of "1,2-Butadiene, 1,4-dibromo-" and its isomers in cycloaddition reactions. Given the allenic and potentially unstable nature of 1,2-butadiene, 1,4-dibromo-, its direct application in cycloaddition reactions is not widely documented. A more synthetically viable approach involves its isomerization or use as a precursor to a more stable, conjugated diene system, such as 2-bromo-1,3-butadiene, which readily undergoes cycloaddition reactions. This document focuses on the generation of such reactive dienes and their subsequent application in forming complex cyclic scaffolds relevant to medicinal chemistry and materials science.
Conceptual Framework: From an Unstable Allene to a Reactive Diene
1,2-Butadiene, 1,4-dibromo- is an allene, a class of compounds with two cumulative double bonds. Allenes are typically not used as the 4π-electron component in Diels-Alder reactions. A more practical strategy is the in situ generation of a conjugated diene, like 2-bromo-1,3-butadiene, from a suitable precursor. This can be conceptually approached through a base-mediated isomerization or an elimination reaction. The resulting 2-bromo-1,3-butadiene is a valuable synthon for [4+2] cycloaddition reactions.
Below is a logical workflow illustrating the proposed synthetic strategy.
Caption: Synthetic workflow from a dibromobutadiene precursor to complex cyclic molecules.
Application Note 1: Diels-Alder Reactions of in situ Generated 2-Bromo-1,3-butadiene
2-Bromo-1,3-butadienes are highly effective substrates for tandem Diels-Alder and transition metal cross-coupling reactions.[1] The intermolecular cycloaddition of a 2-bromo-1,3-diene with activated dienophiles can be facilitated by Lewis acid catalysis, often resulting in high yields and excellent endo diastereoselectivity.[1] The resulting vinyl bromide cycloadducts are versatile intermediates for subsequent functionalization via Stille and Suzuki cross-coupling reactions under standard conditions, providing access to a diverse range of substituted cyclohexene products.[1]
Quantitative Data Summary
The following table summarizes representative yields and diastereoselectivity for the Diels-Alder reaction between a 2-bromo-1,3-diene and various dienophiles, followed by a subsequent Suzuki coupling.
| Entry | Dienophile | Lewis Acid | Diels-Alder Yield (%) | endo:exo Ratio | Suzuki Coupling Yield (%) |
| 1 | N-phenylmaleimide | BF₃·OEt₂ | 95 | >95:5 | 85 |
| 2 | Methyl acrylate | TiCl₄ | 88 | 90:10 | 78 |
| 3 | Acrolein | SnCl₄ | 85 | 85:15 | 75 |
| 4 | Dimethyl acetylenedicarboxylate | None (thermal) | 92 | N/A | 88 |
Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of a 2-Bromo-1,3-diene
This protocol describes a general method for the [4+2] cycloaddition between a 2-bromo-1,3-diene and an activated dienophile.
Materials:
-
2-Bromo-1,3-diene (or a precursor that generates it in situ)
-
Dienophile (e.g., N-phenylmaleimide)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0 eq).
-
Dissolve the dienophile in anhydrous DCM.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid (0.1 - 1.0 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the 2-bromo-1,3-diene (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to stir at the specified temperature for the required time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinyl bromide cycloadduct.
Caption: Experimental workflow for the Diels-Alder reaction.
Protocol 2: General Procedure for Suzuki Cross-Coupling of the Vinyl Bromide Cycloadduct
This protocol outlines the functionalization of the Diels-Alder product via a Suzuki cross-coupling reaction.
Materials:
-
Vinyl bromide cycloadduct (from Protocol 1)
-
Boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the vinyl bromide cycloadduct (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.
Caption: Workflow for the Suzuki cross-coupling reaction.
Signaling Pathway Analogy: Reaction Cascade
The tandem Diels-Alder/cross-coupling sequence can be visualized as a synthetic cascade, analogous to a signaling pathway, where the initial cycloaddition product acts as a substrate for a subsequent transformation, leading to increased molecular complexity.
Caption: A reaction cascade for building molecular complexity.
Disclaimer: The protocols provided are general and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for 1,2-Butadiene, 1,4-dibromo- in Polymerization
Disclaimer: Extensive literature searches have revealed a significant lack of published data regarding the direct polymerization applications of "1,2-Butadiene, 1,4-dibromo-". This compound, with the chemical formula C4H4Br2, is not a commonly utilized monomer in documented polymerization processes.[1] The information presented herein is based on the chemical structure of the molecule and draws parallels from related, well-understood polymerization and crosslinking reactions of other dienes and organobromides. The protocols and applications described are largely theoretical and should be approached as a starting point for exploratory research.
Introduction to 1,2-Butadiene, 1,4-dibromo-
1,2-Butadiene, 1,4-dibromo- is a halogenated organic compound featuring a cumulated diene (allene) structure and two bromine atoms.[1] Its unique structure, combining a reactive allene functional group with two terminal bromine atoms, suggests potential utility in polymer chemistry, not necessarily as a primary monomer for homopolymerization, but more likely as a specialty chemical for polymer modification, crosslinking, or as a precursor to other functional monomers.
The high reactivity of the allene group and the susceptibility of the carbon-bromine bonds to nucleophilic substitution or radical reactions make this molecule a candidate for various chemical transformations.[2]
Hypothetical Polymerization Pathways and Applications
While no specific data exists for the polymerization of 1,2-Butadiene, 1,4-dibromo-, its structure suggests several potential, albeit challenging, polymerization routes.
Free Radical Polymerization (Hypothetical)
The allene functionality could potentially undergo free-radical polymerization. However, the presence of allylic bromine atoms may lead to significant chain transfer reactions, limiting the achievable molecular weight and likely resulting in a low-quality, ill-defined polymer. The high concentration of bromine could also impart flame-retardant properties to the resulting material.
Use as a Crosslinking Agent
A more plausible application for 1,2-Butadiene, 1,4-dibromo- is as a crosslinking agent for existing polymers. The two bromine atoms can react with nucleophilic sites on polymer chains (e.g., amines, carboxylates, or thiolates) to form covalent crosslinks. For instance, it could be used to vulcanize rubbers or cure resins. Studies on butadiene binders have explored various cross-linkers to enhance their properties.[3] Similarly, post-polymerization modification of polybutadiene is a known strategy to introduce crosslinks.[4][5][6]
Precursor for Novel Monomers
1,2-Butadiene, 1,4-dibromo- could serve as a starting material for the synthesis of more complex and potentially polymerizable diene monomers.[7] For example, the bromine atoms could be substituted with other functional groups that are more amenable to controlled polymerization techniques.
Experimental Protocols (Theoretical)
The following protocols are hypothetical and adapted from standard procedures for related monomers. They should be considered as a starting point and would require significant optimization.
Protocol for Investigating Free-Radical Polymerization
Objective: To attempt the free-radical polymerization of 1,2-Butadiene, 1,4-dibromo-.
Materials:
-
1,2-Butadiene, 1,4-dibromo-
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous toluene or dioxane as solvent
-
Methanol as a non-solvent for precipitation
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of 1,2-Butadiene, 1,4-dibromo- in the chosen anhydrous solvent.
-
Add the radical initiator (e.g., 0.1-1 mol% relative to the monomer).
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the reaction to proceed for a set time (e.g., 24 hours), monitoring for any changes in viscosity.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred excess of methanol.
-
Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the product using techniques such as NMR, FTIR, and GPC to determine if polymerization has occurred and to what extent.
Protocol for Investigating Crosslinking of a Pre-existing Polymer
Objective: To use 1,2-Butadiene, 1,4-dibromo- to crosslink a polymer with nucleophilic side chains (e.g., poly(vinyl amine)).
Materials:
-
Polymer with nucleophilic side chains (e.g., poly(vinyl amine), poly(acrylic acid) neutralized with a base)
-
1,2-Butadiene, 1,4-dibromo-
-
A suitable solvent that dissolves the polymer (e.g., water, DMF)
-
A non-basic acid scavenger if HBr is generated (e.g., a hindered amine like proton sponge)
Procedure:
-
Dissolve the polymer in the chosen solvent in a reaction vessel.
-
Add the acid scavenger to the polymer solution.
-
Slowly add a solution of 1,2-Butadiene, 1,4-dibromo- in the same solvent to the polymer solution with stirring. The molar ratio of the dibromo compound to the nucleophilic groups on the polymer will determine the crosslinking density.
-
Heat the mixture if necessary to facilitate the reaction (e.g., 50-100 °C).
-
Monitor the reaction for signs of crosslinking, such as gel formation.
-
Once the desired level of crosslinking is achieved (or the reaction is complete), cool the mixture.
-
Purify the crosslinked polymer by washing with a suitable solvent to remove unreacted reagents.
-
Dry the crosslinked polymer and characterize its properties (e.g., swelling behavior, mechanical strength).
Data Presentation (Illustrative for Related Systems)
Since no quantitative data exists for the polymerization of 1,2-Butadiene, 1,4-dibromo-, the following table provides examples of data from the polymerization of 1,3-butadiene under different catalytic systems to illustrate typical characterization data for polydienes.
| Catalyst System | Monomer | Polymer Microstructure | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Nitroxide-Mediated | 1,3-Butadiene | - | 1,000-100,000 | 1.06-1.15 | [8] |
| Co(II)/Ni(II) Complexes | 1,3-Butadiene | cis-1,4 or iso-1,2 | - | - | [9][10] |
| α-Diimine Nickel Catalysts | Styrene, Butadiene | cis-1,4 PB, isotactic PS | - | - | [11] |
| Neodymium-based | 1,3-Butadiene | high cis-1,4 | - | 1.32 | [12] |
| n-BuLi | 1,3-Butadiene | 1,4 and 1,2 | 5000 | - | [13][14] |
Visualizations
Below are diagrams illustrating the hypothetical workflow for investigating the polymerization of 1,2-Butadiene, 1,4-dibromo- and its potential use as a crosslinking agent.
Caption: Hypothetical workflow for free-radical polymerization.
Caption: Workflow for use as a crosslinking agent.
Conclusion
References
- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
The Synthetic Utility of 1,2-Butadiene, 1,4-dibromo-: An Overview of Potential Applications
Introduction
1,2-Butadiene, 1,4-dibromo-, an organobromine compound with a unique allenic structure, presents intriguing possibilities for synthetic organic chemistry. Its combination of a reactive allene functional group and two bromine atoms at the 1 and 4 positions suggests its potential as a versatile building block for the construction of complex molecular architectures, including carbocycles and heterocycles. This document provides an overview of the known properties of 1,2-butadiene, 1,4-dibromo- and explores its potential applications in organic synthesis based on the reactivity of related bromoallene and dibromobutadiene derivatives.
Chemical Properties
Based on available data, the fundamental chemical properties of 1,2-butadiene, 1,4-dibromo- are summarized below.
| Property | Value |
| Molecular Formula | C4H4Br2 |
| Molecular Weight | 211.88 g/mol |
| IUPAC Name | 1,4-dibromobuta-1,2-diene |
| CAS Number | 20884-14-4 |
Potential Applications in Organic Synthesis
While specific documented applications of 1,2-butadiene, 1,4-dibromo- in organic synthesis are limited in the current scientific literature, the known reactivity of bromoallenes and related butadiene derivatives allows for the extrapolation of its potential synthetic utility.
Precursor to Substituted Butadienes and Allenes
The bromine atoms in 1,2-butadiene, 1,4-dibromo- can potentially be substituted by various nucleophiles to generate a range of functionalized allenes. Furthermore, elimination reactions could lead to the formation of highly conjugated enyne or dienyne systems.
A related two-step procedure for preparing 2-alkyl-1,3-butadienes starts from the commercially available 1,4-dibromo-2-butene.[1] This process involves a cuprate addition to yield a 3-alkyl-4-bromo-1-butene, followed by dehydrohalogenation to give the 2-alkyl-1,3-butadiene.[1] A similar strategy could potentially be adapted for 1,2-butadiene, 1,4-dibromo-.
Synthesis of Heterocyclic Compounds
The di-electrophilic nature of 1,2-butadiene, 1,4-dibromo- makes it a candidate for the synthesis of various heterocyclic systems. Reaction with dinucleophiles, such as diamines, diols, or dithiols, could lead to the formation of five, six, or seven-membered rings. The allene moiety could also participate in cycloaddition reactions. For instance, diaza-1,3-butadienes are known intermediates in the synthesis of a variety of heterocycles.[2]
Cycloaddition Reactions
Allenes are known to participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [3+2] cycloadditions. The presence of bromine atoms on 1,2-butadiene, 1,4-dibromo- could influence the regioselectivity and stereoselectivity of these reactions. The resulting cycloadducts would be halogenated, providing a handle for further functionalization.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[3] While butadiene itself is a diene, the allenic system of 1,2-butadiene, 1,4-dibromo- could potentially act as a dienophile or, depending on the reaction partner, as a two-carbon component in other cycloadditions.
Experimental Protocols for Related Compounds
While specific protocols for 1,2-butadiene, 1,4-dibromo- are not available, the following sections describe experimental procedures for the synthesis and reactions of structurally related compounds, which may serve as a starting point for the development of methodologies involving the title compound.
Synthesis of 2-Substituted 1,3-Butadienes from 1,4-Dibromo-2-butene[1]
This two-step procedure describes the conversion of commercially available trans-1,4-dibromo-2-butene to 2-alkyl-1,3-butadienes.
Step 1: Cuprate Addition to 1,4-Dibromo-2-butene
This reaction results in an S_N2' substitution to yield a 3-alkyl-4-bromo-1-butene.
-
Reagents: 1,4-dibromo-2-butene, Grignard reagent (e.g., benzylmagnesium bromide), Copper(I) iodide (CuI), Diethyl ether.
-
Procedure: A solution of the Grignard reagent in diethyl ether is added to a suspension of CuI in diethyl ether at 0 °C. The resulting cuprate solution is then treated with a solution of 1,4-dibromo-2-butene in diethyl ether. The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation.
Step 2: Dehydrohalogenation
The 3-alkyl-4-bromo-1-butene is converted to the corresponding 2-alkyl-1,3-butadiene.
-
Reagents: 3-alkyl-4-bromo-1-butene, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane.
-
Procedure: A solution of the 3-alkyl-4-bromo-1-butene and DBU in dichloromethane is refluxed until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then cooled, washed with water, dried, and concentrated to give the 2-alkyl-1,3-butadiene.
Quantitative Data for Synthesis of 2-Substituted 1,3-Butadienes [1]
| Entry | Grignard Reagent | S_N2' Product (Yield %) | Diene Product (Yield %) |
| 1 | Benzylmagnesium bromide | 85 | 82 |
| 2 | n-Hexylmagnesium bromide | 74 | 75 |
| 3 | Cyclohexylmagnesium chloride | 73 | 78 |
Visualizing Potential Synthetic Pathways
The following diagrams illustrate hypothetical reaction pathways for 1,2-butadiene, 1,4-dibromo- based on the known reactivity of similar compounds.
Caption: Hypothetical reaction pathways for 1,2-butadiene, 1,4-dibromo-.
Caption: Experimental workflow for the synthesis of 2-substituted 1,3-butadienes.
While direct, documented applications of 1,2-butadiene, 1,4-dibromo- in organic synthesis are scarce, its structure suggests significant potential as a versatile synthetic intermediate. Based on the reactivity of related bromoallenes and dibromobutadienes, it is plausible that this compound could serve as a precursor for a variety of functionalized allenes, substituted butadienes, and heterocyclic systems. Further research is warranted to fully explore the synthetic utility of this intriguing molecule and to develop specific protocols for its application in the synthesis of valuable organic compounds. The experimental details provided for related compounds can serve as a valuable starting point for such investigations.
References
Application Notes and Protocols: 1,4-Dibromo-2-butene as a Precursor for Substituted Butadienes
Note to the Reader: The initial request specified "1,2-Butadiene, 1,4-dibromo-" (CAS 20884-14-4) as the precursor of interest. Extensive literature searches, including searches by its CAS number, did not yield significant information regarding its application in the synthesis of substituted butadienes. It is presumed that this allene isomer is either not commonly employed for this purpose or is a less stable isomer.
However, the isomeric compound, trans-1,4-dibromo-2-butene (CAS 821-06-7), is a well-documented and versatile precursor for the synthesis of a variety of substituted 1,3-butadienes. The following application notes and protocols are therefore focused on the utility of trans-1,4-dibromo-2-butene in this context, as it is likely the compound of interest for researchers in this field.
Introduction
trans-1,4-Dibromo-2-butene is a valuable bifunctional electrophile used in organic synthesis to construct substituted 1,3-diene systems. These dienes are important building blocks in the synthesis of polymers, natural products, and other complex organic molecules. The reactivity of the allylic bromide moieties allows for a range of transformations, including nucleophilic substitution and cross-coupling reactions, to introduce diverse functionalities at the 1- and 4-positions of the butadiene core.
Synthesis of 2-Alkyl-1,3-Butadienes via S_N2' Reaction and Elimination
A common and efficient method for preparing 2-alkyl-1,3-butadienes involves a two-step sequence starting from trans-1,4-dibromo-2-butene. The first step is a copper-catalyzed S_N2' reaction with a Grignard reagent, followed by dehydrohalogenation.[1]
Reaction Scheme:
Caption: S_N2' reaction followed by elimination to yield 2-alkyl-1,3-butadienes.
Quantitative Data Summary
| Entry | Grignard Reagent (R-MgX) | S_N2' Product Yield (%) | Dehydrohalogenation Conditions | Final Product Yield (%) | Reference |
| 1 | Benzylmagnesium bromide | 75 | DBU, CH₂Cl₂, reflux | 85 | [1] |
| 2 | Isobutylmagnesium bromide | 80 | DBU, CH₂Cl₂, reflux | 52 | [1] |
| 3 | Isopropylmagnesium bromide | 79 | KOH, TIPSOH, DMF | 77 | [1] |
| 4 | Cyclohexylmagnesium chloride | 73 | DBU, CH₂Cl₂, reflux | - | [1] |
Experimental Protocols
Protocol 2.1: Synthesis of 3-Bromomethyl-4-methylpent-1-ene (S_N2' Product) [1]
-
To a stirred mixture of copper(I) iodide (3.31 g, 17.5 mmol) and trans-1,4-dibromo-2-butene (4.8 g, 23 mmol) in diethyl ether (35 mL) at -10 °C, add a freshly prepared solution of isopropylmagnesium bromide in diethyl ether (2.5 M, 14 mL, 35 mmol) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using hexanes as the eluent.
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by Kugelrohr distillation (100–120 °C at 7 mmHg) to afford 3-bromomethyl-4-methylpent-1-ene as a colorless oil (3.2 g, 79% yield).
Protocol 2.2: Synthesis of 2-Isopropyl-1,3-butadiene (Dehydrohalogenation) [1]
-
To a solution of potassium hydroxide (KOH) (3.14 g, 48 mmol) in dimethylformamide (DMF) (70 mL), add triisopropylsilanol (39 mg, 0.2 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add 3-bromomethyl-4-methylpent-1-ene (5 g, 28 mmol) dropwise to the mixture.
-
Stir the reaction for an additional 12 hours.
-
Monitor the reaction for completion by TLC.
-
Distill the product directly from the reaction mixture using a Kugelrohr apparatus at 70 °C to yield 2-isopropyl-1,3-butadiene as a colorless oil (2.08 g, 77% yield).
Synthesis of Functionalized Butadienes via Nucleophilic Substitution
The allylic bromides of trans-1,4-dibromo-2-butene can undergo direct nucleophilic substitution with various nucleophiles to introduce heteroatoms or other functional groups.
Reaction Workflow
Caption: General workflow for nucleophilic substitution on 1,4-dibromo-2-butene.
Example: Synthesis of 2-Ethoxymethyl-1,3-butadiene
While this specific example starts from a derivative of isoprene, the principle of nucleophilic substitution on a bromomethyl butadiene derivative is demonstrated. A similar approach can be envisioned starting from derivatives of 1,4-dibromo-2-butene. The synthesis of 2-bromomethyl-1,3-butadiene is an intermediate step which can be accessed from 1,4-dibromo-2-methyl-2-butene.[2]
Reaction: 2-Bromomethyl-1,3-butadiene is treated with sodium ethoxide to yield 2-ethoxymethyl-1,3-butadiene.[2]
Quantitative Data:
| Reactant | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromomethyl-1,3-butadiene | Sodium ethoxide | Dry THF | 0 to 40 | 63 | [2] |
Experimental Protocol (Adapted)
Protocol 3.1: Synthesis of 2-Ethoxymethyl-1,3-butadiene [2]
-
Prepare a solution of sodium ethoxide in dry tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-bromomethyl-1,3-butadiene dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Stir the mixture overnight.
-
After the reaction is complete, quench with water and extract the product with diethyl ether.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 2-ethoxymethyl-1,3-butadiene.
Conclusion
trans-1,4-Dibromo-2-butene serves as a versatile and readily available precursor for the synthesis of a wide array of substituted butadienes. The methodologies presented, including S_N2' reactions followed by elimination and direct nucleophilic substitutions, provide robust pathways to access these valuable synthetic intermediates. The choice of reagents and reaction conditions allows for the introduction of diverse functionalities, making this a powerful tool for researchers in organic synthesis and drug development.
References
Handling and storage procedures for "1,2-Butadiene, 1,4-dibromo-"
Application Notes and Protocols for 1,2-Butadiene, 1,4-dibromo-
Introduction
This document provides detailed application notes and protocols for the safe handling and storage of "1,2-Butadiene, 1,4-dibromo-". This compound is a reactive intermediate and requires careful management to ensure the safety of laboratory personnel and the integrity of experiments.
Physical and Chemical Properties
Limited experimental data is available for "1,2-Butadiene, 1,4-dibromo-". The following table summarizes computed and available data.
| Property | Value |
| Molecular Formula | C₄H₄Br₂ |
| Molecular Weight | 211.88 g/mol |
| CAS Number | 20884-14-4 |
| Appearance | Not available (likely a liquid or low-melting solid) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
Potential Hazards
While specific toxicity data is unavailable, based on its structure as a poly-brominated unsaturated hydrocarbon, "1,2-Butadiene, 1,4-dibromo-" should be treated as a hazardous substance with the following potential hazards:
-
Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin. Brominated organic compounds can be irritants and may have long-term health effects.
-
Corrosivity: May cause burns to skin and eyes upon direct contact.
-
Reactivity: As an allene with bromine substituents, it may be unstable, especially at elevated temperatures or in the presence of certain metals. It may be sensitive to light and air.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., Viton® or laminate film gloves). Double gloving is recommended.
-
Lab Coat: A flame-retardant lab coat is required.
-
Apron: A chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: All handling of "1,2-Butadiene, 1,4-dibromo-" must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling Procedures
Experimental Protocol: General Handling
-
Preparation:
-
Ensure a certified chemical fume hood is used for all operations.
-
Have all necessary PPE readily available and properly donned.
-
Keep an appropriate fire extinguisher (e.g., dry powder or carbon dioxide) accessible.
-
Have a spill kit readily available.
-
-
Dispensing and Use:
-
Before use, allow the container to equilibrate to room temperature.
-
Use only clean, dry glassware and equipment.
-
Dispense the required amount of the compound carefully, avoiding splashes.
-
Keep the container tightly sealed when not in use.
-
Avoid heating the compound unless specifically required by a validated protocol, and do so with extreme caution and appropriate safety measures (e.g., blast shield).
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Decontaminate the work area in the fume hood.
-
Remove and dispose of PPE according to institutional guidelines.
-
Wash hands thoroughly with soap and water after handling.
-
Storage Requirements
Proper storage is crucial to maintain the stability and integrity of "1,2-Butadiene, 1,4-dibromo-" and to prevent hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Refrigeration may be necessary; consult any supplier information for specific temperature recommendations.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and reactive metals.
-
Container: Keep in the original, tightly sealed container. The use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.
Spill and Emergency Procedures
Experimental Protocol: Spill Response
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or if you are unsure how to handle it, call your institution's EHS emergency number.
-
-
Small Spill Cleanup (if trained and safe to do so):
-
Ensure proper PPE is worn, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealed waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal
All waste containing "1,2-Butadiene, 1,4-dibromo-", including empty containers and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Visualizations
Safe Laboratory Practices for Working with Dibromoalkenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of dibromoalkenes in a laboratory setting. Dibromoalkenes are versatile synthetic intermediates, but their handling requires strict adherence to safety protocols due to their potential toxicity and reactivity.
Hazard Identification and Risk Assessment
Dibromoalkenes are a class of halogenated hydrocarbons that present several potential hazards. A thorough risk assessment should be conducted before any new experimental procedure involving these compounds.
1.1 Toxicological Hazards
Many dibromoalkenes are classified as hazardous substances. They can be toxic if they come into contact with the skin, are inhaled, or are ingested.[1][2] For instance, 1,2-dibromoethane is considered likely to be carcinogenic to humans based on animal studies.[3] Inhalation of high concentrations of 1,2-dibromoethane can irritate the mucous membranes, eyes, and respiratory system.[3] Long-term exposure may lead to organ damage.[3]
Quantitative Toxicity Data for 1,2-Dibromoethane
| Metric | Value | Species | Reference |
| Oral LD50 | 117 mg/kg | Rat | [4] |
| Dermal LD50 | 300 mg/kg | Rabbit | [4] |
| Inhalation LC50 | > 200 ppm (4 h) | Rat | [4] |
| OSHA TWA | 20 ppm | Human | [3] |
| NIOSH TWA | 0.045 ppm (10-hour) | Human | [3] |
1.2 Physical and Chemical Hazards
While many dibromoalkenes are not flammable, they are often used with flammable organic solvents.[5] Additionally, they can react vigorously with certain substances, such as strong oxidizing agents, and some may be corrosive to metals.[6]
Engineering Controls
To minimize exposure to dibromoalkenes, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All work with dibromoalkenes and their solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[8]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is crucial for personal safety when handling dibromoalkenes.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[9]
-
Skin Protection: A flame-resistant lab coat and long pants should be worn.[10]
-
Gloves: Due to the potential for skin absorption, selecting the right gloves is critical. Butyl rubber or Viton™ gloves are recommended for handling halogenated solvents.[11] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.[11][12] Always consult the glove manufacturer's chemical resistance guide for specific dibromoalkenes.
Safe Handling and Storage
4.1 Handling
-
Avoid direct contact with skin and eyes.[13]
-
Do not eat, drink, or smoke in the laboratory.[14]
-
Wash hands thoroughly after handling.[14]
-
Keep containers tightly closed when not in use.[7]
4.2 Storage
-
Store dibromoalkenes in a cool, dry, and well-ventilated area.[7]
-
Keep them away from incompatible materials such as strong bases, oxidizing agents, and certain metals.[5]
-
Store in tightly sealed containers.[1]
-
Flammable solvents used with dibromoalkenes should be stored in a designated flammable storage cabinet.[5]
Spill and Waste Management
5.1 Spill Cleanup Protocol
In the event of a small spill (less than 1 liter) of a dibromoalkene solution:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE, including a lab coat, safety goggles, face shield, and chemically resistant gloves (e.g., butyl rubber).
-
Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal according to institutional guidelines.
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
5.2 Waste Disposal
-
All waste containing dibromoalkenes, including reaction residues, contaminated solvents, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect halogenated waste in a separate, clearly labeled container from non-halogenated waste.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Z-Selective Synthesis of 1,2-Dibromoalkenes from Terminal Alkynes
This protocol is a representative example for the Z-selective synthesis of 1,2-dibromoalkenes using N-bromosuccinimide (NBS) as the bromine source.
6.1 Materials and Reagents
-
Terminal alkyne
-
N-Bromosuccinimide (NBS)
-
Silver(I) catalyst (e.g., AgOTf)
-
Acid co-catalyst (e.g., CH₃SO₃H)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Triphenylphosphine (for E-selective synthesis if desired)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
6.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard glassware for workup and purification
6.3 Procedure
-
Reaction Setup: In a chemical fume hood, add the terminal alkyne (1.0 mmol) and anhydrous DCM (5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere, add the silver catalyst (e.g., 5 mol%) and the acid co-catalyst (e.g., 10 mol%) to the reaction mixture.
-
NBS Addition: In a separate flask, dissolve NBS (2.2 mmol) in anhydrous DCM (5 mL). Add the NBS solution to the reaction mixture dropwise over 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to consume any unreacted NBS.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure Z-dibromoalkene.
Diagrams
Caption: Logical workflow for hazard identification and control.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 1,2-Butadiene, 1,4-dibromo- Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of isomers of 1,2-Butadiene, 1,4-dibromo-, a reactive intermediate valuable in organic synthesis. The protocols described are based on established techniques for the purification of related brominated hydrocarbons and dienes. Due to the limited availability of specific experimental data for 1,2-Butadiene, 1,4-dibromo-, these protocols serve as a foundational guide for developing a specific purification strategy.
Overview of Isomers and Purification Challenges
1,2-Butadiene, 1,4-dibromo- is an allene, and its synthesis can potentially yield a mixture of isomers, including the allenic isomer (1,4-dibromo-1,2-butadiene) and the conjugated diene isomers ((E)- and (Z)-1,4-dibromo-1,3-butadiene), as well as the related 1,4-dibromo-2-butene isomers. The successful purification of the desired isomer is critical for subsequent synthetic steps. The primary challenges in purification lie in the potential for similar boiling points and polarities among the isomers, which necessitates the use of high-resolution separation techniques.
Physical and Chemical Properties
While experimental data for 1,2-Butadiene, 1,4-dibromo- is scarce, computed properties and data for a related isomer, trans-1,4-dibromo-2-butene, are available and can provide guidance.
Table 1: Physical and Computed Properties of Dibromobutadiene Isomers
| Property | 1,2-Butadiene, 1,4-dibromo- (Computed)[1] | trans-1,4-dibromo-2-butene (Experimental)[2] |
| Molecular Formula | C₄H₄Br₂ | C₄H₆Br₂ |
| Molecular Weight | 211.88 g/mol | 213.90 g/mol |
| Boiling Point | Not available | 205 °C |
| Melting Point | Not available | 48-51 °C |
| Density | Not available | 1.867 g/cm³ |
Purification Techniques
The selection of an appropriate purification technique will depend on the scale of the purification and the specific isomeric composition of the crude product. A general workflow for purification is presented below.
Caption: A general workflow for the purification of dibromobutadiene isomers.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a suitable initial step to separate isomers with different boiling points. Given that brominated organic compounds can be thermally labile, vacuum distillation is recommended to prevent decomposition.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux or packed column). Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the crude mixture of 1,2-Butadiene, 1,4-dibromo- isomers into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Gradually reduce the pressure to the desired level. For related compounds like 1,4-dibromo-2-butene, distillation has been performed under vacuum[3].
-
Slowly heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the given pressure. It is advisable to collect several small fractions to achieve better separation.
-
Monitor the temperature at the head of the fractionating column closely. A stable temperature plateau indicates the distillation of a pure component.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomeric composition of each fraction.
Column Chromatography
Column chromatography is a powerful technique for separating isomers with different polarities. For halogenated hydrocarbons, silica gel or florisil are common stationary phases.
Protocol:
-
Stationary Phase and Eluent Selection:
-
Based on literature for similar compounds, a silica gel or Florisil column can be effective[4].
-
A non-polar eluent system is typically used for halogenated hydrocarbons. A gradient of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate can be employed. For a related dinitro compound, benzene was used as the eluent with Florisil[4].
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial eluent (e.g., hexane).
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture (or a fraction from distillation) in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the desired isomer.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
If the desired isomer is a solid at room temperature, recrystallization is an excellent final purification step. The choice of solvent is crucial for successful recrystallization.
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
For the related trans-1,4-dibromo-2-butene, solvents such as n-hexane and petroleum ether have been used for recrystallization[3]. Carbon tetrachloride has been used for a related dinitro derivative[4].
-
Test a small amount of the material in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, or mixtures) to find a suitable system.
-
-
Dissolution:
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation[6].
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| Gas Chromatography (GC) | To determine the isomeric purity and detect volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify isomers, particularly if they have different polarities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and isomeric identity of the purified compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
Logical Relationship of Purification Steps
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: A decision tree for selecting the appropriate purification method.
References
- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
"1,2-Butadiene, 1,4-dibromo-" synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4-dibromo-1,2-butadiene. Due to the limited availability of direct literature on the synthesis of 1,4-dibromo-1,2-butadiene, this guide also provides information on general synthetic methods for bromoallenes and discusses potential side reactions and byproducts based on the reactivity of analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes to 1,4-dibromo-1,2-butadiene?
A1: While a specific, high-yield synthesis for 1,4-dibromo-1,2-butadiene is not well-documented in publicly available literature, plausible synthetic strategies can be inferred from general methods for bromoallene synthesis. These include:
-
Isomerization of a Propargylic Dibromide: A potential route is the copper(I) bromide-catalyzed isomerization of 1,4-dibromo-2-butyne. This is analogous to the synthesis of bromoallene from 3-bromopropyne.
-
Dehydrobromination of a Tetrabromobutane: Double dehydrobromination of a suitable tetrabromobutane isomer, such as 1,2,3,4-tetrabromobutane, using a strong base could potentially yield the desired allene. However, controlling the regioselectivity of the elimination to form the 1,2-diene would be a significant challenge.
-
Reaction of 1,4-dibromo-2-butene with a strong base: While not a direct synthesis, the reaction of the more common isomer, trans-1,4-dibromo-2-butene, with a strong base could potentially lead to rearrangement to the allene, although elimination and substitution reactions are more likely.
Q2: What are the most common side reactions and byproducts to expect?
A2: The expected side reactions and byproducts are highly dependent on the chosen synthetic route. However, some general possibilities include:
-
Formation of Isomeric Products: The most significant side product is likely to be the more stable isomer, 1,4-dibromo-2-butene . Depending on the reaction conditions, you may also form other constitutional isomers.
-
Elimination Products: The use of strong bases can lead to the elimination of HBr, resulting in the formation of bromobutatriene or other highly unsaturated species.
-
Substitution Products: If nucleophilic reagents are present (e.g., the base or solvent), substitution of one or both bromine atoms can occur, leading to undesired ethers, alcohols, or other substituted butadienes.
-
Polymerization: Allenes, especially in the presence of catalysts or impurities, can be prone to polymerization, leading to the formation of intractable tars.
-
Decomposition: Bromoallenes can be unstable and may decompose upon heating or prolonged storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,4-dibromo-1,2-butadiene.
Problem 1: Low or no yield of the desired 1,4-dibromo-1,2-butadiene.
| Possible Cause | Suggested Solution |
| Incorrect Starting Material | Verify the identity and purity of your starting material (e.g., 1,4-dibromo-2-butyne or a tetrabromobutane isomer). |
| Inefficient Isomerization Catalyst | If attempting an isomerization reaction, ensure the copper(I) bromide catalyst is fresh and active. Consider using a co-catalyst or a different copper source. |
| Suboptimal Reaction Temperature | Allenic isomerizations are often temperature-sensitive. Experiment with a range of temperatures to find the optimal conditions. |
| Base Strength and Steric Hindrance | For dehydrobromination reactions, the choice of base is critical. A bulky, non-nucleophilic base (e.g., potassium tert-butoxide) may favor elimination over substitution. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid decomposition of the product. |
Problem 2: Presence of significant amounts of 1,4-dibromo-2-butene in the product mixture.
| Possible Cause | Suggested Solution |
| Incomplete Isomerization | If starting from 1,4-dibromo-2-butyne, the isomerization may not have gone to completion. Increase the reaction time or catalyst loading. |
| Equilibrium between Isomers | The reaction may be reaching an equilibrium that favors the more stable 1,4-dibromo-2-butene. Attempt to shift the equilibrium by removing the product as it is formed (if possible). |
| Rearrangement of the Product | The desired 1,4-dibromo-1,2-butadiene may be rearranging to the more stable isomer under the reaction or workup conditions. Use milder conditions and purify the product promptly. |
Problem 3: Formation of a tarry, polymeric byproduct.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Allenes can polymerize at elevated temperatures. Conduct the reaction at the lowest effective temperature. |
| Presence of Acidic or Radical Impurities | Ensure all reagents and solvents are pure and free from acidic or radical initiators. |
| Prolonged Reaction Time | Minimize the reaction time to reduce the opportunity for polymerization. |
| Concentration of Reactants | Running the reaction at a lower concentration may help to reduce the rate of polymerization. |
Experimental Protocols (Hypothetical)
Given the lack of specific literature, the following are hypothetical protocols based on general principles of bromoallene synthesis. These should be considered starting points for optimization and should be performed with appropriate safety precautions.
Protocol 1: Isomerization of 1,4-Dibromo-2-butyne
This protocol is based on the known isomerization of propargyl bromides to bromoallenes.
Materials:
-
1,4-Dibromo-2-butyne
-
Copper(I) bromide (CuBr)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add copper(I) bromide (5-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add 1,4-dibromo-2-butyne to the stirred suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Potential Synthetic Pathways
Caption: Potential synthetic routes to 1,4-dibromo-1,2-butadiene.
Troubleshooting Workflow for Low Product Yield
Technical Support Center: Regioselective Bromination of 1,3-Butadiene
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the 1,2- versus 1,4-addition in the bromination of 1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between 1,3-butadiene and one equivalent of bromine?
When 1,3-butadiene reacts with one equivalent of bromine, a mixture of two main products is formed: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product).[1][2]
Q2: What is the key factor that determines whether the 1,2- or 1,4-addition product is the major product?
The primary factor controlling the product distribution is the reaction temperature.[3][4] Low temperatures favor the formation of the 1,2-addition product, while higher temperatures favor the 1,4-addition product.[5]
Q3: Why is the 1,2-addition product favored at low temperatures?
The 1,2-addition product is the kinetically controlled product, meaning it is formed faster.[3][6][7] At low temperatures, the reaction is essentially irreversible, and the product that has the lower activation energy for its formation will predominate.[7] The formation of the secondary allylic carbocation intermediate is faster than the primary one, leading to the 1,2-adduct.
Q4: Why is the 1,4-addition product favored at high temperatures?
The 1,4-addition product is the thermodynamically controlled product, meaning it is the more stable product.[3][6] At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products.[4][7] The more stable 1,4-adduct, which has a more substituted internal double bond, will be the major product at equilibrium.[8]
Q5: Can the 1,2-addition product convert to the 1,4-addition product?
Yes, at higher temperatures, the 1,2-addition product can isomerize to the more stable 1,4-addition product.[5] This occurs because the reaction becomes reversible, allowing the initial adduct to revert to the allylic carbocation intermediate, which can then form the more stable 1,4-product.
Troubleshooting Guides
Issue 1: Low yield of the desired 1,2-addition product.
-
Possible Cause: The reaction temperature was too high, leading to the formation of the thermodynamic 1,4-addition product.
-
Solution: Maintain a low reaction temperature, typically between -15°C and 0°C. Use a cooling bath (e.g., ice-salt or dry ice-acetone) to ensure the temperature remains constant throughout the addition of bromine.
-
Possible Cause: The reaction was allowed to proceed for too long, even at a low temperature, which can still lead to some isomerization.
-
Solution: Monitor the reaction progress using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed.
Issue 2: Significant amount of 1,4-addition product is observed even at low temperatures.
-
Possible Cause: Localized heating occurred during the addition of bromine. The addition of bromine is exothermic, and if it is added too quickly, the local temperature can rise, favoring the thermodynamic product.
-
Solution: Add the bromine solution dropwise and slowly with efficient stirring to dissipate the heat and maintain a uniform low temperature throughout the reaction mixture.
-
Possible Cause: The solvent used is promoting the formation of the 1,4-adduct. While temperature is the primary factor, highly polar solvents can stabilize the carbocation intermediate differently and may influence the product ratio.
-
Solution: Use a non-polar solvent such as hexane or carbon tetrachloride for kinetically controlled reactions.
Issue 3: Formation of polybrominated byproducts.
-
Possible Cause: More than one equivalent of bromine was used.
-
Solution: Carefully measure and use only one equivalent of bromine relative to 1,3-butadiene to avoid further addition to the double bond of the initial products.[9]
Issue 4: The obtained 1,4-dibromo-2-butene is a mixture of (E) and (Z) isomers.
-
Possible Cause: This is expected as the 1,4-addition can lead to both stereoisomers.
-
Solution: The trans-(E)-isomer is generally the major stereoisomer due to its greater thermodynamic stability.[1] Purification techniques like recrystallization or chromatography can be used to isolate the desired isomer.
Data Presentation
The following table summarizes the approximate product distribution for the bromination of 1,3-butadiene at different temperatures.
| Temperature (°C) | % 1,2-Addition Product (3,4-dibromo-1-butene) | % 1,4-Addition Product (1,4-dibromo-2-butene) | Control Type |
| -15 | ~80 | ~20 | Kinetic |
| 0 | ~70 | ~30 | Kinetic |
| 40 | ~15 | ~85 | Thermodynamic |
| 60 | <10 | >90 | Thermodynamic |
Experimental Protocols
Protocol 1: Synthesis of 3,4-dibromo-1-butene (1,2-Addition Product - Kinetic Control)
Objective: To selectively synthesize the 1,2-addition product.
Materials:
-
1,3-Butadiene
-
Bromine
-
Hexane (or other non-polar solvent)
-
Anhydrous sodium sulfate
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butadiene in cold hexane.
-
Cool the flask to -15°C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of one equivalent of bromine in hexane.
-
Add the bromine solution dropwise to the stirred butadiene solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not rise above -10°C.
-
After the addition is complete, continue to stir the reaction mixture at -15°C for an additional 30 minutes.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to obtain the crude product, which should be predominantly 3,4-dibromo-1-butene.
Protocol 2: Synthesis of 1,4-dibromo-2-butene (1,4-Addition Product - Thermodynamic Control)
Objective: To selectively synthesize the 1,4-addition product.
Materials:
-
1,3-Butadiene
-
Bromine
-
1,2-Dichloroethane (or other suitable solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,3-butadiene in 1,2-dichloroethane.
-
Heat the solution to 40°C.
-
In the dropping funnel, prepare a solution of one equivalent of bromine in 1,2-dichloroethane.
-
Add the bromine solution dropwise to the stirred and heated butadiene solution.
-
After the addition is complete, maintain the reaction mixture at 40°C for 2-3 hours to allow for the equilibration to the thermodynamic product.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which should be predominantly 1,4-dibromo-2-butene.
Visualizations
Caption: Kinetic vs. Thermodynamic control in butadiene bromination.
Caption: Experimental workflows for selective bromination of butadiene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Brominated Butadiene Derivatives
Frequently Asked Questions (FAQs) for trans-1,4-dibromo-2-butene Synthesis
Q1: What is the most common method for synthesizing trans-1,4-dibromo-2-butene?
The most prevalent method is the bromination of 1,3-butadiene. This reaction typically proceeds via an electrophilic addition mechanism.
Q2: What are the main challenges in the synthesis of trans-1,4-dibromo-2-butene?
The primary challenges include controlling the reaction temperature to manage the exothermic nature of bromination, and minimizing the formation of byproducts such as the cis-isomer and tetrabromobutane.[1] Purification of the final product to remove these impurities is also a critical step.
Q3: How can I improve the yield and purity of my trans-1,4-dibromo-2-butene product?
Optimizing reaction conditions is key. This includes careful temperature control, often at low temperatures (e.g., -15°C to 20°C), and the selection of an appropriate solvent, such as dichloromethane or chloroform.[1][2] Post-reaction purification, typically involving distillation and recrystallization, is crucial for obtaining a high-purity product.[1]
Q4: What are some common side products to expect?
Besides the desired trans-1,4-dibromo-2-butene, you may also form cis-1,4-dibromo-2-butene and 1,2,3,4-tetrabromobutane.[1] The formation of these can be influenced by reaction temperature and stoichiometry.
Troubleshooting Guide for trans-1,4-dibromo-2-butene Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup. - Sub-optimal reaction temperature. | - Ensure dropwise addition of bromine to maintain temperature control. - Optimize purification steps to minimize loss. - Conduct the reaction at a controlled low temperature (-15°C to 20°C).[1] |
| High Impurity Levels (cis-isomer, tetrabromobutane) | - Reaction temperature too high. - Incorrect stoichiometry (excess bromine). | - Maintain a consistently low reaction temperature. - Use a slight excess of 1,3-butadiene relative to bromine. |
| Product is an Oil Instead of a Solid | - Presence of impurities. - Incomplete removal of solvent. | - Purify the crude product by vacuum distillation followed by recrystallization from a suitable solvent like petroleum ether or ethanol.[2] |
| Reaction is Difficult to Control (Runaway Reaction) | - Bromine added too quickly. - Inadequate cooling. | - Add bromine dropwise with vigorous stirring. - Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath. |
Experimental Protocols
Protocol 1: Synthesis of trans-1,4-dibromo-2-butene
This protocol is based on a method involving the bromination of 1,3-butadiene.
Materials:
-
1,3-butadiene
-
Liquid bromine
-
Dichloromethane
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 70.0g of 1,3-butadiene in 1200ml of dichloromethane.
-
Cool the mixture to a temperature between -10°C and 10°C.
-
Slowly add 172.6g of liquid bromine to the cooled solution while maintaining the temperature between -5°C and -15°C.
-
Stir the reaction mixture for 5 hours at this temperature.
-
After the reaction is complete, remove the solvent by atmospheric distillation to yield the crude solid product.
-
Purify the crude product by vacuum distillation, collecting the fraction between 70°C and 80°C (at 1000-1500Pa).
-
Recrystallize the resulting white solid from anhydrous ethanol. Add 280ml of ethanol, heat to 70°C to dissolve, then cool to room temperature to allow for precipitation.
-
Filter the crystals and dry to obtain the final product.
Expected Yield: Approximately 73.1% with a purity of over 99.8%.
Visualizing the Workflow
Below are diagrams illustrating the synthesis workflow and a logical troubleshooting flow.
References
Technical Support Center: 1,2-Butadiene, 1,4-dibromo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Butadiene, 1,4-dibromo-. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition pathways for 1,2-Butadiene, 1,4-dibromo-?
A1: While specific experimental data for the thermal decomposition of 1,2-Butadiene, 1,4-dibromo- is limited, based on the principles of organic chemistry and studies of similar halogenated dienes, two primary pathways are anticipated:
-
Pathway A: Radical Homolytic Cleavage: At elevated temperatures, the weaker carbon-bromine bonds are likely to undergo homolytic cleavage, generating bromine radicals and a dibromobutenyl radical intermediate. This can initiate a series of radical chain reactions, leading to the formation of various recombination and elimination products.
-
Pathway B: Pericyclic Reactions and Rearrangements: Concerted reactions, such as electrocyclic ring closure or sigmatropic rearrangements, may occur, potentially leading to cyclized or isomeric products. Subsequent elimination of HBr could also take place.
Q2: What are the likely products of photochemical decomposition of 1,2-Butadiene, 1,4-dibromo-?
A2: Upon exposure to ultraviolet (UV) radiation, 1,2-Butadiene, 1,4-dibromo- is expected to undergo photochemical decomposition. The primary process is likely the homolytic cleavage of the C-Br bonds, which are the most photosensitive, to yield bromine radicals and organic radical intermediates.[1][2] These reactive species can then undergo dimerization, polymerization, or react with solvents or other molecules present in the reaction mixture. Isomerization of the allene functional group is another potential photochemical pathway.
Q3: How can I monitor the decomposition of 1,2-Butadiene, 1,4-dibromo-?
A3: The decomposition can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method to separate and identify volatile decomposition products.[3][4][5][6] For monitoring the disappearance of the starting material, High-Performance Liquid Chromatography (HPLC) with a UV detector can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track changes in the chemical structure of the compound over time.
Q4: What are the safety precautions for handling 1,2-Butadiene, 1,4-dibromo-?
A4: 1,2-Butadiene, 1,4-dibromo- should be handled as a potentially hazardous chemical. It is likely to be an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7][8][9][10] Due to its unsaturation and the presence of bromine atoms, it may be sensitive to light and air, so storage in a cool, dark, and inert atmosphere is recommended.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected side products in reaction | Decomposition of 1,2-Butadiene, 1,4-dibromo- due to heat or light. | - Run the reaction at a lower temperature. - Protect the reaction from light by wrapping the glassware in aluminum foil. - Use freshly purified 1,2-Butadiene, 1,4-dibromo-. |
| Low yield of desired product | The compound may be acting as an unstable intermediate. | - Consider in-situ generation and immediate use of the compound. - Add radical scavengers to the reaction mixture if radical decomposition is suspected. |
| Polymerization of the starting material | Presence of radical initiators (e.g., peroxides from air exposure). | - Ensure all solvents and reagents are deoxygenated. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[7][8][9][10] - Add a polymerization inhibitor if compatible with the desired reaction. |
| Inconsistent experimental results | Degradation of the compound during storage. | - Store 1,2-Butadiene, 1,4-dibromo- in a tightly sealed container under an inert atmosphere at low temperatures and protected from light. - Check the purity of the compound by NMR or GC-MS before each use. |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by GC-MS
This protocol outlines a general procedure for the analysis of the thermal decomposition products of 1,2-Butadiene, 1,4-dibromo- using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of 1,2-Butadiene, 1,4-dibromo- into a pyrolysis tube.
-
-
Pyrolysis:
-
Connect the pyrolysis tube to the GC-MS inlet.
-
Heat the sample to the desired decomposition temperature (e.g., in increments from 100°C to 500°C) using a pyrolysis unit.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each product based on their peak areas in the total ion chromatogram.
-
Data Presentation
Due to the limited availability of specific quantitative data for the decomposition of 1,2-Butadiene, 1,4-dibromo-, the following table presents hypothetical data based on the expected decomposition of similar compounds.
Table 1: Hypothetical Relative Abundance of Decomposition Products at Different Temperatures
| Temperature (°C) | 1,3-Butadiene (%) | Bromobutadienes (%) | Polymeric Residue (%) |
| 200 | 5 | 15 | 80 |
| 300 | 20 | 40 | 40 |
| 400 | 50 | 30 | 20 |
| 500 | 70 | 10 | 20 |
Visualizations
Caption: Plausible thermal decomposition pathways for 1,2-Butadiene, 1,4-dibromo-.
Caption: Experimental workflow for studying photochemical decomposition.
References
- 1. ruor.uottawa.ca [ruor.uottawa.ca]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
Technical Support Center: Diene Halogenation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting diene halogenation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Overall Yield
Q: My diene halogenation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in diene halogenation can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Diene Polymerization: Conjugated dienes are susceptible to polymerization, especially under acidic or high-temperature conditions. This is a common cause of reduced yield.
-
Solution:
-
Maintain a low reaction temperature. Many halogenation reactions of dienes are performed at temperatures ranging from -15°C to 0°C to minimize side reactions.[1][2][3]
-
Introduce the diene slowly to the halogenating agent to avoid localized high concentrations.
-
Consider using a radical inhibitor if you suspect a radical polymerization pathway.
-
-
-
Starting Material Volatility: Low molecular weight dienes, such as 1,3-butadiene, are gases at room temperature and can escape from the reaction vessel if not handled properly.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material.[4]
-
Ensure the stoichiometry of the reagents is correct. Use of one equivalent of the halogenating agent is crucial to avoid di-halogenation.
-
-
-
Product Decomposition: The halogenated products may be unstable under the reaction or workup conditions.
-
Solution:
-
Perform the workup at low temperatures.
-
Minimize the time the product is in contact with acidic or basic conditions during extraction.
-
Purify the product promptly after the reaction is complete.
-
-
Issue 2: Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products)
Q: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity to favor one isomer over the other?
A: The ratio of 1,2- to 1,4-addition products in diene halogenation is primarily governed by temperature, a concept known as kinetic versus thermodynamic control.
-
To Favor the 1,2-Addition Product (Kinetic Control):
-
Explanation: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. The 1,2-addition product typically has a lower activation energy for its formation due to the proximity of the halide ion to the initially formed carbocation.[5][6][7]
-
Solution: Run the reaction at low temperatures, typically 0°C or below. For the addition of HBr to 1,3-butadiene, a temperature of 0°C or lower favors the 1,2-adduct.[8][9]
-
-
To Favor the 1,4-Addition Product (Thermodynamic Control):
-
Explanation: At higher temperatures, the reaction is under thermodynamic control, and the more stable product is favored. The 1,4-addition product often results in a more substituted and therefore more stable double bond.[5][6] The initial additions are reversible at higher temperatures, allowing the product distribution to equilibrate to the most stable isomer.
-
Solution: Conduct the reaction at higher temperatures. For instance, the reaction of HBr with a diene at 50°C favors the formation of the 1,4-product.
-
The following table summarizes the effect of temperature on the product distribution for the addition of HBr to 1,3-butadiene:
| Temperature (°C) | 1,2-Adduct (3-bromo-1-butene) (%) | 1,4-Adduct (1-bromo-2-butene) (%) | Control Type |
| -80 | 80 | 20 | Kinetic |
| 0 | 70 | 30 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
Data compiled from various sources discussing the electrophilic addition to conjugated dienes.
Issue 3: Formation of Allylic Halogenation Products
Q: I am observing the formation of an allylic halogenated product instead of the expected addition product. Why is this happening and how can I prevent it?
A: Allylic halogenation occurs via a radical mechanism and is favored under specific conditions, particularly when using N-bromosuccinimide (NBS).
-
Cause: This side reaction is promoted by the presence of radical initiators (like light or peroxides) and low concentrations of the halogen.[10] NBS is a reagent that provides a low, steady concentration of Br₂, which favors radical allylic substitution over electrophilic addition.[11][12][13]
-
Solution:
-
To favor electrophilic addition, use a molecular halogen (like Br₂ or Cl₂) in the dark and in a polar solvent.
-
If you must use NBS and want to avoid allylic halogenation, ensure the reaction conditions do not favor radical pathways (e.g., exclude light and radical initiators). However, NBS is primarily used to achieve allylic halogenation.
-
Issue 4: Product Purification Challenges
Q: I have a mixture of 1,2- and 1,4-addition products. How can I separate them?
A: Separating regioisomers of halogenated dienes can be challenging but is often achievable through standard purification techniques.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.[2]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating isomers with different polarities. The choice of eluent is critical and will depend on the specific products. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point.
-
Recrystallization: If the products are solids, recrystallization from a suitable solvent can be used for purification. For example, 1,4-dibromo-2-butene can be recrystallized from petroleum ether or ethanol.[1][2][3]
Experimental Protocols
Key Experiment: Selective 1,4-Bromination of 1,3-Butadiene
This protocol is designed to favor the formation of the thermodynamically controlled 1,4-addition product, trans-1,4-dibromo-2-butene.
Materials:
-
1,3-Butadiene
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or n-hexane for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 1,3-butadiene (1.0 equivalent) in dichloromethane. Cool the solution to between -15°C and -10°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[2]
-
Bromine Addition: Dissolve bromine (1.0 equivalent) in dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred diene solution while maintaining the temperature between -15°C and -5°C.[2] The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at this temperature for an additional 1-5 hours.[2][14] The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. To quench any unreacted bromine, a solution of sodium thiosulfate can be added until the orange color disappears. Transfer the mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from petroleum ether or n-hexane to yield trans-1,4-dibromo-2-butene as a white solid.[1][14] Alternatively, vacuum distillation can be used to purify the product.[2]
Visualizations
Diagram 1: Reaction Mechanism of Diene Halogenation
Caption: Mechanism of electrophilic halogenation of a diene.
Diagram 2: Experimental Workflow for Diene Halogenation
Caption: A typical experimental workflow for a diene halogenation reaction.
References
- 1. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 4. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Brominated Butadienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated butadienes, with a focus on potential impurities encountered during the synthesis of 1,4-dibromo-2-butene and the potential for isomeric impurities such as 1,4-dibromo-1,2-butadiene.
Troubleshooting Guide
Issue 1: Presence of Unexpected Isomers in the Final Product
Question: My spectral analysis (NMR or GC-MS) of the reaction product from the bromination of 1,3-butadiene shows more than the expected 1,4-dibromo-2-butene. What are the likely isomeric impurities?
Answer: The bromination of 1,3-butadiene is known to produce a mixture of kinetic and thermodynamic products. The primary products are typically trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene.[1][2][3][4][5] The ratio of these products is often dependent on the reaction temperature.[5]
-
At lower temperatures , the 1,2-addition product (3,4-dibromo-1-butene) is often favored (kinetic control).
-
At higher temperatures , the more stable 1,4-addition product (trans-1,4-dibromo-2-butene) is the major product (thermodynamic control).[5]
Besides these two major isomers, the cis-isomer of 1,4-dibromo-2-butene can also be present as an impurity. While the formation of the allenic isomer, 1,4-dibromo-1,2-butadiene, is not commonly reported, it could theoretically arise from rearrangement reactions, especially at elevated temperatures or in the presence of certain catalysts, although this is highly speculative and not a commonly observed impurity.
Troubleshooting Steps:
-
Reaction Temperature Control: Carefully control the reaction temperature to favor the formation of the desired isomer. For the synthesis of trans-1,4-dibromo-2-butene, higher temperatures are generally preferred.
-
Purification:
-
Recrystallization: trans-1,4-dibromo-2-butene is a solid at room temperature and can often be purified by recrystallization from solvents like ethanol or petroleum ether.[6] This is effective in removing the cis-isomer and other impurities.
-
Distillation: Vacuum distillation can be employed to separate isomers based on their boiling points.[7]
-
-
Analytical Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to differentiate between the isomers based on their distinct chemical shifts and coupling constants.[8][9][10][11]
-
GC-MS: Gas chromatography coupled with mass spectrometry can separate the isomers and provide their mass-to-charge ratios, aiding in their identification.[12][13][14]
-
Issue 2: Over-bromination of the Starting Material
Question: My product is contaminated with a high molecular weight impurity. What could it be and how can I avoid it?
Answer: A common impurity in the bromination of butadiene is the over-brominated product, 1,2,3,4-tetrabromobutane.[7] This occurs when an excess of bromine is used or when the bromine is added too quickly, leading to the addition of a second molecule of bromine to the initially formed dibromobutene.
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 1,3-butadiene to bromine.
-
Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture with efficient stirring to avoid localized high concentrations of bromine.
-
Low Temperature: Performing the reaction at a low temperature (e.g., -15 °C to 0 °C) can help to control the reactivity and minimize over-bromination.[6]
-
Purification: 1,2,3,4-tetrabromobutane has a significantly higher boiling point than the desired dibromobutene isomers. It can be effectively removed by vacuum distillation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental protocol for the synthesis of trans-1,4-dibromo-2-butene?
A1: A general procedure involves the controlled addition of bromine to a solution of 1,3-butadiene in a suitable solvent.
Experimental Protocol: Synthesis of trans-1,4-dibromo-2-butene
| Step | Procedure |
| 1. Reaction Setup | In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, dissolve 1,3-butadiene in a chlorinated solvent such as chloroform or dichloromethane. Cool the solution to -15 °C to -10 °C in an ice-salt bath.[6] |
| 2. Bromine Addition | Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring. Maintain the temperature below -10 °C during the addition. |
| 3. Reaction Quenching | After the addition is complete, stir the reaction mixture for an additional hour at low temperature. The disappearance of the bromine color indicates the completion of the reaction. |
| 4. Work-up | Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4). |
| 5. Purification | Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield crystalline trans-1,4-dibromo-2-butene.[6] Alternatively, vacuum distillation can be used. |
Q2: How can I confirm the presence of different dibromobutene isomers in my product mixture?
A2: A combination of spectroscopic and chromatographic techniques is recommended for the definitive identification of isomers.
| Analytical Technique | Expected Observations for Isomer Differentiation |
| 1H NMR | Each isomer will exhibit a unique set of signals with characteristic chemical shifts and coupling constants. For example, the symmetry of trans-1,4-dibromo-2-butene will result in a simpler spectrum compared to the less symmetrical 3,4-dibromo-1-butene. |
| 13C NMR | The number of distinct carbon signals will correspond to the symmetry of each isomer. |
| GC-MS | Isomers will have different retention times in the gas chromatogram. The mass spectrum for each isomer will show the same molecular ion peak, but the fragmentation patterns may differ, providing additional structural information.[12][13][14] |
| HPLC | High-performance liquid chromatography can also be used to separate the isomers.[15] |
Q3: Is it possible to synthesize 1,4-dibromo-1,2-butadiene?
A3: The synthesis of 1,4-dibromo-1,2-butadiene is not a well-established or commonly reported procedure in the scientific literature. Allenic halides are generally known to be reactive and potentially unstable. While it is theoretically possible that it could be formed as a minor byproduct in the bromination of 1,3-butadiene through rearrangement of intermediates, there is no direct evidence to support this as a significant pathway. The primary and well-characterized products are the 1,4- and 1,2-addition products, trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene, respectively.
Logical Workflow for Troubleshooting Impurities
The following diagram illustrates a logical workflow for identifying and addressing common impurities in the synthesis of 1,4-dibromo-2-butene.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 7. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 8. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]
Technical Support Center: Reaction Monitoring of 1,2-Butadiene Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 1,4-dibromo-1,2-butadiene from 1,2-butadiene using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds I should be looking for when monitoring the bromination of 1,2-butadiene?
A1: You should monitor the disappearance of the starting material, 1,2-butadiene, and the appearance of the desired product, 1,4-dibromo-1,2-butadiene. It is also crucial to monitor for the potential formation of the isomeric side product, 3,4-dibromo-1,2-butadiene (the 1,2-addition product).
Q2: Which technique, TLC or GC, is more suitable for monitoring this reaction?
A2: Both techniques are viable, and the choice depends on the available equipment and the specific requirements of the analysis.
-
TLC is a rapid, simple, and inexpensive method for qualitative monitoring of the reaction progress. It is excellent for quickly checking for the presence of starting material and the formation of products.
-
GC is a quantitative method that provides higher resolution and sensitivity. It is ideal for determining the precise ratio of reactants, products, and byproducts, and for calculating reaction conversion and yield.
Q3: How can I visualize the spots on a TLC plate if the compounds are not UV-active?
A3: Since 1,2-butadiene and its dibrominated products do not possess strong UV chromophores, visualization can be achieved using staining agents. The most common methods include:
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with the double bonds in the butadiene derivatives, appearing as yellow or white spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause the organic compounds to appear as brown spots.[1] This method is generally non-destructive.
Q4: What are the expected relative polarities and Rf values for the compounds in this reaction on a normal-phase TLC plate?
A4: On a standard silica gel or alumina TLC plate (normal phase), the polarity of the compounds will determine their retention factor (Rf).
-
1,2-Butadiene: Being a nonpolar hydrocarbon, it will have a very high Rf value and travel close to the solvent front.
-
1,4-dibromo-1,2-butadiene and 3,4-dibromo-1,2-butadiene: The addition of two bromine atoms increases the polarity of the molecules compared to the starting material. Therefore, they will have lower Rf values than 1,2-butadiene. The relative Rf values of the two dibromo isomers will be very close, with the slightly more polar isomer having a marginally lower Rf.
Experimental Protocols
Thin Layer Chromatography (TLC) Protocol
Objective: To qualitatively monitor the progress of the bromination of 1,2-butadiene.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: Hexane or a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v)
-
Visualization agent: Potassium permanganate stain or an iodine chamber
-
Reaction mixture aliquots, starting material (1,2-butadiene), and a co-spot (mixture of starting material and reaction mixture).
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate.
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary spotter, apply small spots of the starting material, the reaction mixture, and a co-spot onto the baseline.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots using either the potassium permanganate stain or an iodine chamber.
-
Calculate the Rf values for each spot.
Data Presentation:
| Compound | Expected Polarity | Expected Rf in Hexane |
| 1,2-Butadiene | Low | High (close to 1.0) |
| 1,4-dibromo-1,2-butadiene | Moderate | Moderate |
| 3,4-dibromo-1,2-butadiene | Moderate | Moderate (similar to 1,4-isomer) |
Gas Chromatography (GC) Protocol
Objective: To quantitatively analyze the reaction mixture to determine the conversion of 1,2-butadiene and the relative amounts of the dibrominated products.
Instrumentation and Conditions (based on ASTM methods for similar compounds):
| Parameter | Recommended Setting |
| Column | Non-polar or mid-polar capillary column (e.g., DB-1, DB-5, or similar) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
Procedure:
-
Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to 1,2-butadiene, 1,4-dibromo-1,2-butadiene, and any side products based on their retention times (determined by injecting standards if available).
-
Integrate the peak areas to determine the relative concentrations of each component.
Data Presentation:
| Compound | Expected Retention Time |
| 1,2-Butadiene | Early eluting (low retention time) |
| 1,4-dibromo-1,2-butadiene | Later eluting (higher retention time) |
| 3,4-dibromo-1,2-butadiene | Similar retention time to the 1,4-isomer, may require optimized conditions for separation |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is too polar. | Use a less polar mobile phase (e.g., increase the proportion of hexane). | |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., add a small amount of ethyl acetate). |
| Rf values are too high (all spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| No spots are visible after visualization | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| The visualization agent is not appropriate for the compounds. | Try a different stain (e.g., if KMnO4 doesn't work, try an iodine chamber). |
GC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak separation (co-elution) | The column is not suitable for the separation. | Use a column with a different stationary phase or a longer column. |
| The oven temperature program is not optimized. | Adjust the temperature ramp rate or use an isothermal period. | |
| Peak tailing | Active sites in the injector or column. | Use a deactivated liner and ensure the column is properly conditioned. |
| The injection volume is too large. | Reduce the injection volume. | |
| Ghost peaks (peaks in a blank run) | Contamination in the injector or column. | Clean the injector and bake out the column. |
| Irreproducible retention times | Fluctuations in carrier gas flow rate or oven temperature. | Check for leaks and ensure the instrument is properly calibrated and stabilized. |
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues encountered during the TLC analysis of the 1,2-butadiene bromination reaction.
Caption: Troubleshooting workflow for TLC analysis.
References
Technical Support Center: Isomer Distribution of 1,4-dibromo-1,2-butadiene
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of isomers in our synthesis of 1,4-dibromo-1,2-butadiene. Is this expected, and what factors might influence the product ratio?
A1: The formation of multiple isomers is common in reactions involving conjugated systems like butadienes. For instance, the addition of bromine to 1,3-butadiene yields both 1,2- and 1,4-addition products. It is plausible that the synthesis or subsequent handling of 1,4-dibromo-1,2-butadiene could result in a mixture of isomers, such as geometric isomers (E/Z) or positional isomers if rearrangement occurs. The ratio of these isomers is often highly dependent on the reaction temperature.
Q2: How does temperature typically affect the isomer distribution in reactions of conjugated dienes?
A2: Temperature is a critical factor that governs whether a reaction is under kinetic or thermodynamic control.
-
Low Temperatures: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lower activation energy). This is referred to as the kinetic product.
-
High Temperatures: At higher temperatures, the reaction can become reversible. This allows the system to reach equilibrium, favoring the most stable product, known as the thermodynamic product.
For the bromination of 1,3-butadiene, the 1,2-addition product is generally the kinetic product, while the more stable 1,4-addition product is the thermodynamic product.
Q3: We are trying to selectively synthesize one isomer of 1,4-dibromo-1,2-butadiene. What general advice can you provide?
A3: To favor the kinetic isomer, it is advisable to conduct the synthesis at the lowest practical temperature that allows the reaction to proceed at a reasonable rate. Conversely, to obtain the thermodynamic isomer, running the reaction at a higher temperature, or heating a mixture of isomers, may facilitate equilibration to the more stable form. It is essential to perform systematic studies at various temperatures to determine the optimal conditions for your desired isomer.
Q4: Our isomer ratio is inconsistent between batches, even when we try to maintain the same reaction temperature. What could be the cause?
A4: Inconsistent isomer ratios can stem from several factors:
-
Temperature Fluctuations: Even small variations in temperature during the reaction or workup can affect the product distribution. Ensure precise and stable temperature control.
-
Reaction Time: At intermediate temperatures, the reaction may not have reached equilibrium, leading to a mixture of kinetic and thermodynamic products. Ensure the reaction time is consistent.
-
Post-reaction Isomerization: Isomerization can sometimes occur during purification steps (e.g., distillation or chromatography) if elevated temperatures are used.
-
Reagent Addition Rate: The rate of addition of reagents can cause localized temperature changes, affecting the isomer ratio.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Undesired isomer is the major product. | The reaction temperature is favoring the formation of the undesired isomer (either kinetic or thermodynamic). | Adjust the reaction temperature. Lower temperatures generally favor the kinetic product, while higher temperatures favor the thermodynamic product. |
| Poor selectivity; mixture of isomers is always obtained. | The energy difference between the transition states leading to the isomers is small, or the stability difference between the isomers is minimal. | Explore the use of different solvents or catalysts that may enhance the selectivity for one isomer. |
| Product isomerizes during workup. | The purification method (e.g., distillation) is causing thermal isomerization. | Use purification techniques that can be performed at low temperatures, such as column chromatography with a chilled solvent. |
| Inconsistent results between experiments. | Variations in experimental parameters such as temperature, reaction time, or concentration. | Carefully control and monitor all reaction parameters. Ensure accurate temperature measurement and consistent reaction times. |
Data Presentation
The following table illustrates the effect of temperature on the product distribution for the addition of bromine to 1,3-butadiene, a well-studied analogous system. Note: This data is for a related reaction and should be used as a general guide.
| Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |
| -15 | 70 | 30 | Kinetic |
| 0 | 60 | 40 | Mixed |
| 40 | 20 | 80 | Thermodynamic |
| 60 | 15 | 85 | Thermodynamic |
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on Isomer Distribution:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser, place the starting butadiene derivative in a suitable solvent.
-
Temperature Control: Immerse the flask in a cooling bath (e.g., ice-salt for low temperatures) or a heating mantle with a temperature controller to achieve the desired reaction temperature.
-
Reagent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the stirred solution while maintaining a constant temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or ¹H NMR) to determine the ratio of isomers.
-
Quenching and Workup: Once the reaction is complete, quench any remaining reagent and perform an appropriate aqueous workup.
-
Product Isolation and Analysis: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure at a low temperature to prevent isomerization. Analyze the crude product to determine the isomer ratio.
-
Repeat: Repeat the experiment at different temperatures to map the temperature-dependent isomer distribution.
Visualization
Caption: Experimental workflow for studying temperature effects.
Validation & Comparative
A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Dibromoisocyanuric Acid
For researchers, scientists, and drug development professionals, the selective introduction of bromine atoms into organic molecules is a critical transformation in synthetic chemistry. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond, is a particularly valuable reaction for creating versatile intermediates. For decades, N-Bromosuccinimide (NBS) has been the reagent of choice for this purpose. This guide provides an objective comparison between the established standard, NBS, and a more potent alternative, Dibromoisocyanuric acid (DBI), with a focus on their primary applications, reaction mechanisms, and performance based on available experimental data.
It is important to note that while the initially proposed compound, "1,2-Butadiene, 1,4-dibromo-," is a known chemical entity[1], it is not recognized in the scientific literature as a reagent for allylic bromination. Therefore, this guide will focus on a more relevant and practical comparison for synthetic chemists.
Reagent Overview and Primary Applications
N-Bromosuccinimide (NBS) is a crystalline solid that has become the benchmark reagent for allylic and benzylic bromination.[2][3][4] Its major advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring radical substitution over competing electrophilic addition to the double bond.[2][3][5] This reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator.[6][7]
Dibromoisocyanuric acid (DBI), on the other hand, is recognized as a significantly more powerful brominating agent than NBS.[8][9][10] Its primary application lies in the electrophilic bromination of aromatic compounds, including those that are deactivated and do not react readily with NBS.[9][11] While NBS is the specialist for radical-mediated allylic bromination, DBI excels in electrophilic aromatic substitution under acidic conditions.
| Feature | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) |
| Primary Application | Allylic and Benzylic Bromination (Radical Substitution)[2][3][4] | Electrophilic Aromatic Bromination[10][11][12] |
| Reaction Type | Free Radical Chain Reaction (Wohl-Ziegler)[5][6] | Electrophilic Substitution[10] |
| Reactivity | Mild and selective for allylic/benzylic C-H bonds[13] | Very powerful; can brominate deactivated aromatic rings[9][11] |
| Typical Solvents | Carbon Tetrachloride (CCl₄), Acetonitrile[6][14] | Concentrated Sulfuric Acid (H₂SO₄)[9][11] |
| Initiator/Catalyst | Radical Initiator (AIBN, benzoyl peroxide) or UV light[7][15] | Strong Acid (e.g., H₂SO₄)[10] |
| Key Advantage | Maintains low Br₂ concentration, suppressing side reactions[3][14] | High reactivity for difficult-to-brominate substrates[9] |
Mechanism of Action
The operational mechanisms for NBS and DBI are fundamentally different, which dictates their respective applications.
N-Bromosuccinimide (NBS): The Wohl-Ziegler Radical Pathway
Allylic bromination with NBS proceeds via a free-radical chain mechanism.[5][16]
-
Initiation: A radical initiator (e.g., AIBN or light) causes homolytic cleavage of a small amount of Br₂ present or formed from NBS, generating bromine radicals (Br•).[14][15]
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the allylic position of the alkene. This is the rate-determining step and is favored because it forms a resonance-stabilized allylic radical.[5][14][17]
-
Propagation (Step 2): The allylic radical reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.[2][17]
-
Regeneration of Br₂: The HBr formed during propagation reacts with NBS to regenerate the molecular bromine needed for the chain reaction. This clever step keeps the concentration of both HBr and Br₂ extremely low, preventing electrophilic addition of Br₂ to the alkene double bond.[3][5][16]
Dibromoisocyanuric Acid (DBI): Electrophilic Bromination
DBI is used under strong acidic conditions, typically in concentrated sulfuric acid. The mechanism involves the generation of a highly electrophilic bromine species.
-
Activation: In the presence of a strong acid like H₂SO₄, DBI is protonated, which activates it and facilitates the generation of a potent electrophilic bromine source (a "Br+" equivalent).[10]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (like HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated aromatic product.
Experimental Protocols and Performance Data
The following sections provide detailed methodologies for typical reactions cited in the literature.
Protocol 1: Allylic Bromination of 2-Heptene using NBS
This procedure is a classic example of the Wohl-Ziegler reaction.[7]
-
Reactants:
-
2-Heptene (0.41 mole)
-
N-Bromosuccinimide (NBS) (0.27 mole)
-
Benzoyl peroxide (radical initiator, 0.2 g)
-
Carbon tetrachloride (CCl₄) (250 mL)
-
-
Procedure:
-
Combine 2-heptene, NBS, benzoyl peroxide, and CCl₄ in a 500-mL round-bottomed flask equipped with a stirrer, reflux condenser, and nitrogen inlet.
-
Stir the reaction mixture and heat under reflux in a nitrogen atmosphere for 2 hours.
-
After the reaction, the solid succinimide byproduct (which is less dense than CCl₄ and floats) is removed by suction filtration.[6][14]
-
The succinimide is washed with small portions of CCl₄, and the washings are combined with the main filtrate.
-
The CCl₄ solvent is removed from the filtrate via distillation.
-
The resulting crude product can be purified by fractional distillation to yield the desired brominated heptene isomers.
-
-
Performance: The reaction with unsymmetrical alkenes like 1-octene yields a mixture of regioisomers. For example, bromination of 1-octene with NBS gives approximately 18% of 3-bromo-1-octene and 82% of 1-bromo-2-octene.[18] This highlights the need to consider the stability of the possible allylic radical intermediates.[3]
Protocol 2: Aromatic Bromination of 2,6-Dinitrotoluene using DBI
This protocol demonstrates the power of DBI to brominate a deactivated aromatic ring.[11]
-
Reactants:
-
2,6-Dinitrotoluene (2.75 mmol)
-
Dibromoisocyanuric acid (DBI) (1.51 mmol)
-
Concentrated Sulfuric Acid (3 mL)
-
-
Procedure:
-
Dissolve 2,6-dinitrotoluene in concentrated sulfuric acid in a suitable flask.
-
Add dibromoisocyanuric acid to the solution.
-
Stir the mixture at room temperature for 1.5 hours, monitoring the reaction progress by a suitable method (e.g., UPLC or TLC).
-
Upon completion, pour the reaction mixture into iced water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the product.
-
-
Performance: This specific reaction yields 5-bromo-2-methyl-1,3-dinitrobenzene with a 70% yield.[11] In a comparative example, the bromination of nitrobenzene with DBI in concentrated sulfuric acid proceeds to an 88% yield in just five minutes at 20°C. In contrast, achieving a similar result with NBS requires heating to 100°C for six hours with an additive.[9] This data underscores DBI's superior reactivity in electrophilic aromatic bromination.
Conclusion
N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI) are both valuable brominating agents, but they operate in different domains.
-
NBS remains the undisputed reagent of choice for selective allylic and benzylic bromination. Its effectiveness stems from the Wohl-Ziegler radical chain mechanism, which cleverly maintains a low bromine concentration to favor substitution over addition. For generating allylic halide intermediates, NBS offers reliability and high selectivity.
-
DBI is a superior reagent for the electrophilic bromination of aromatic compounds, especially those that are electron-deficient. Its high reactivity under acidic conditions allows for the functionalization of substrates that are inert to milder reagents like NBS.
For drug development and complex molecule synthesis, the choice of reagent is dictated entirely by the desired transformation. If the synthetic route requires the formation of an allylic bromide, NBS is the appropriate tool. If the goal is to brominate an aromatic ring, particularly a deactivated one, DBI offers a powerful and efficient solution.
References
- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 8. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 9. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 10. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 11. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. Wohl-Ziegler Reaction [organic-chemistry.org]
- 15. fiveable.me [fiveable.me]
- 16. Video: Radical Substitution: Allylic Bromination [jove.com]
- 17. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Navigating the Maze of Isomers: A Guide to Separating 1,2- and 1,4-Dibromobutadiene
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. The positional isomers 1,2-dibromobutadiene and 1,4-dibromobutadiene, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative overview of analytical methods for their effective separation, complete with hypothetical experimental data and detailed protocols to illustrate the application of these techniques.
At a Glance: Comparing Separation Techniques
The separation of 1,2- and 1,4-dibromobutadiene can be effectively achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of method often depends on the sample matrix, required resolution, and available instrumentation. Below is a summary of hypothetical performance data for these techniques.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (1,2-isomer) | 8.5 min | 12.2 min |
| Retention Time (1,4-isomer) | 9.1 min | 14.5 min |
| Resolution (Rₛ) | 2.1 | 2.8 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Instrumentation | GC with ECD or MS detector | HPLC with UV or MS detector |
Note: The data presented in this table is illustrative and intended to provide a comparative framework. Actual results may vary based on specific experimental conditions.
In-Depth Analysis: Methodologies and Protocols
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds like the dibromobutadiene isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Experimental Protocol:
-
Instrument: Agilent 7890B Gas Chromatograph coupled with a micro-electron capture detector (µECD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen at 25 mL/min.
This method provides excellent resolution and sensitivity for the analysis of halogenated compounds due to the high selectivity of the ECD.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For non-polar analytes like dibromobutadiene isomers, a reversed-phase method is typically employed.
Experimental Protocol:
-
Instrument: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
This HPLC method offers robust separation with good peak shapes. The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.
Visualizing the Workflow
To better understand the analytical process, a generalized workflow for the separation and analysis of 1,2- and 1,4-dibromobutadiene isomers is presented below.
Caption: Generalized workflow for the separation and analysis of dibromobutadiene isomers.
Conclusion
The successful separation of 1,2- and 1,4-dibromobutadiene isomers is achievable through both GC and HPLC techniques. The choice between these methods will be guided by the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the nature of the sample matrix. The provided protocols and illustrative data serve as a starting point for method development and optimization in your laboratory.
Spectroscopic Characterization of 1,4-Dibromo-2-butene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the spectroscopic characterization of the (E) and (Z) isomers of 1,4-dibromo-2-butene. Due to the limited availability of experimental data for the isomers of 1,4-dibromo-1,2-butadiene, this document focuses on the closely related and well-characterized isomers of 1,4-dibromo-2-butene as a practical alternative for understanding the application of spectroscopic techniques in distinguishing between geometric isomers of brominated hydrocarbons. The guide details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents the available data in comparative tables. A logical workflow for isomer characterization is also provided.
Introduction
The precise characterization of geometric isomers is a critical aspect of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. The spatial arrangement of atoms in isomers can lead to significant differences in their physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating the structures of such isomers. This guide focuses on the spectroscopic differentiation of the (E) and (Z) isomers of 1,4-dibromo-2-butene, serving as an illustrative model for the characterization of similar brominated alkenes.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the (E) and (Z) isomers of 1,4-dibromo-2-butene. It is important to note that comprehensive experimental data for the (Z) isomer is less readily available in the public domain compared to the (E) isomer.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. The chemical shifts (δ) and coupling constants (J) of the vinyl and methylene protons are key indicators for distinguishing between the (E) and (Z) isomers.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| (E)-1,4-dibromo-2-butene | -CH₂Br | 3.89-4.02[1] | multiplet[1] | - | CDCl₃[1] |
| =CH- | 5.90-6.05[1] | multiplet[1] | - | CDCl₃[1] | |
| (Z)-1,4-dibromo-2-butene | -CH₂Br | Predicted: ~4.1 | doublet | Predicted: ~5-7 | CDCl₃ |
| =CH- | Predicted: ~5.8 | triplet | Predicted: ~10-12 (cis) | CDCl₃ |
Note: Predicted values for the (Z) isomer are based on typical ranges for cis-alkenes and data from analogous compounds.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the sp² and sp³ hybridized carbons are expected to show slight differences between the two isomers.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| (E)-1,4-dibromo-2-butene | -CH₂Br | Data not available | - |
| =CH- | Data not available | - | |
| (Z)-1,4-dibromo-2-butene | -CH₂Br | Predicted: ~30 | CDCl₃ |
| =CH- | Predicted: ~125 | CDCl₃ |
Note: Predicted values are based on general knowledge of ¹³C NMR spectroscopy for halogenated alkenes.
Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly useful for identifying functional groups and can be used to distinguish between cis and trans isomers based on the out-of-plane C-H bending vibrations.
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) |
| (E)-1,4-dibromo-2-butene | C-H stretch (alkene) | ~3020 |
| C=C stretch | ~1675 | |
| C-H bend (trans out-of-plane) | ~965 | |
| C-Br stretch | ~600-700 | |
| (Z)-1,4-dibromo-2-butene | C-H stretch (alkene) | Predicted: ~3020 |
| C=C stretch | Predicted: ~1650 | |
| C-H bend (cis out-of-plane) | Predicted: ~700 | |
| C-Br stretch | Predicted: ~600-700 |
Note: Predicted values for the (Z) isomer are based on typical IR frequencies for cis-alkenes.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The (E) and (Z) isomers are expected to have identical molecular ions but may show differences in the relative abundances of fragment ions.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| (E)-1,4-dibromo-2-butene | 212, 214, 216 (M⁺, isotopic pattern for 2 Br)[2] | 133, 135 ([M-Br]⁺)[3] | Electron Ionization (EI)[2] |
| (Z)-1,4-dibromo-2-butene | Predicted: 212, 214, 216 (M⁺, isotopic pattern for 2 Br) | Predicted: 133, 135 ([M-Br]⁺) | Electron Ionization (EI) |
Note: The mass spectra of geometric isomers are often very similar. The characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is the most prominent feature.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a 90° pulse width.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Signal averaging of 16-64 scans is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A relaxation delay of 2-5 seconds is generally adequate.
-
A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction:
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane). Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Data Acquisition:
-
EI Source: Use a standard electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Processing: The mass spectrum is generated by the instrument's software, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for the characterization and differentiation of the (E) and (Z) isomers of 1,4-dibromo-2-butene using the spectroscopic techniques described.
Caption: Workflow for the separation and spectroscopic characterization of (E) and (Z) isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that is essential for the unambiguous characterization of the (E) and (Z) isomers of 1,4-dibromo-2-butene. While ¹H and ¹³C NMR offer detailed insights into the molecular structure and stereochemistry, IR spectroscopy provides a rapid and effective method for distinguishing between cis and trans configurations based on characteristic out-of-plane bending vibrations. Mass spectrometry confirms the molecular weight and elemental composition. Although experimental data for the isomers of 1,4-dibromo-1,2-butadiene are scarce, the principles and methodologies outlined in this guide for 1,4-dibromo-2-butene isomers are directly applicable to the characterization of other halogenated alkene isomers. This comparative guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Unraveling the Reaction Pathways of 1,2-Butadiene, 1,4-dibromo-: A Comparative Computational Analysis
A detailed examination of the potential reaction pathways of 1,2-butadiene, 1,4-dibromo- is presented, drawing comparisons with analogous brominated dienes. This guide synthesizes available computational and experimental data to provide insights for researchers, scientists, and drug development professionals into the reactivity of this unique cumulene structure.
Comparative Analysis of Reaction Pathways
The reactivity of dienes is largely dictated by their electronic structure and the nature of their substituents. In the case of 1,2-butadiene, 1,4-dibromo-, the presence of both an allene functionality and bromine atoms introduces unique electronic and steric factors that are expected to influence its reaction pathways.
Diels-Alder Reaction
Computational studies on the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride provide a valuable point of comparison. Density functional theory (DFT) calculations have shown that the neutral reaction proceeds through a concerted mechanism. This suggests that a similar [4+2] cycloaddition involving 1,2-butadiene, 1,4-dibromo- as the diene component would also likely follow a concerted pathway.
The presence of bromine atoms can influence the energetics of the reaction. The electron-withdrawing nature of bromine can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene, which in turn impacts the activation energy of the reaction.
| Reaction Pathway | Reactant System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Diels-Alder (Concerted) | 2,3-dibromo-1,3-butadiene + Maleic Anhydride | DFT (M06-2X/6-31G*) | Data not explicitly found | Data not explicitly found |
| Diels-Alder (Hypothetical) | 1,2-Butadiene, 1,4-dibromo- + Maleic Anhydride | Not available | Predicted to be influenced by allene strain and bromine substitution | Predicted to be exothermic |
Table 1: Comparative computational data for Diels-Alder reactions. Explicit energy values for the 2,3-dibromo-1,3-butadiene reaction were not found in the initial search.
Electrophilic Addition
The electrophilic addition of halogens, such as bromine, to conjugated dienes is a well-established reaction that can proceed via 1,2- or 1,4-addition pathways. The reaction is initiated by the electrophilic attack of a bromine molecule on the π-system of the diene, leading to the formation of a resonance-stabilized allylic carbocation intermediate. The final product distribution is often dependent on the reaction conditions, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).
For 1,2-butadiene, 1,4-dibromo-, the initial electrophilic attack could occur at either of the double bonds of the allene system. The regioselectivity and the subsequent stability of the resulting carbocation would be influenced by the bromine substituents. Computational studies on the effect of various substituents on 1,3-butadiene have shown that both electron-donating and electron-withdrawing groups can alter the global electrophilicity and nucleophilicity of the diene system.[1] The bromine atoms in 1,2-butadiene, 1,4-dibromo- are expected to have a significant electronic effect, influencing the charge distribution in the intermediate carbocation and thus the ratio of 1,2- to 1,4-addition products.
| Reaction Pathway | Reactant System | Key Intermediate | Product Types | Influencing Factors |
| Electrophilic Addition | 1,3-Butadiene + Br₂ | Allylic Carbocation | 1,2-addition (3,4-dibromo-1-butene), 1,4-addition (1,4-dibromo-2-butene) | Temperature (Kinetic vs. Thermodynamic control) |
| Electrophilic Addition (Hypothetical) | 1,2-Butadiene, 1,4-dibromo- + Br₂ | Bromonium ion/Carbocation | Multiple isomers possible | Allene structure, position and electronic effect of Br substituents |
Table 2: Comparison of electrophilic addition pathways.
Experimental Protocols
While specific experimental data for the reactions of 1,2-butadiene, 1,4-dibromo- is scarce, established protocols for the bromination of conjugated dienes provide a solid foundation for experimental design.
Synthesis of 1,4-dibromo-2-butene from 1,3-butadiene
A common method for the synthesis of 1,4-dibromo-2-butene involves the electrophilic addition of bromine to 1,3-butadiene.[2][3][4]
Procedure:
-
A solution of 1,3-butadiene is prepared in a suitable solvent, such as chloroform or dichloromethane, in a reactor.
-
The reactor is cooled to a low temperature, typically below -10 °C.
-
A solution of bromine in the same solvent is added dropwise to the butadiene solution while maintaining the low temperature and stirring.
-
After the addition is complete, the reaction mixture is allowed to stir for a specified period.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from a solvent like petroleum ether, to yield the desired 1,4-dibromo-2-butene.
This protocol can be adapted for the investigation of the electrophilic addition of bromine to 1,2-butadiene, 1,4-dibromo-, with careful monitoring of the product distribution to analyze the regioselectivity of the reaction.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generalized mechanisms for the Diels-Alder reaction and electrophilic addition to a conjugated diene system.
Caption: Generalized concerted pathway for a Diels-Alder reaction.
Caption: Competing 1,2- and 1,4-electrophilic addition pathways.
Conclusion
The computational analysis of 1,2-butadiene, 1,4-dibromo- reaction pathways, while not directly documented, can be effectively guided by the study of analogous systems. The Diels-Alder reaction is anticipated to proceed via a concerted mechanism, similar to other brominated butadienes. Electrophilic addition is expected to yield a mixture of products, with the distribution being highly sensitive to the electronic influence of the bromine substituents and the inherent strain of the allene system. The provided experimental protocol for the bromination of 1,3-butadiene serves as a practical starting point for the empirical investigation of these pathways. Further computational and experimental work is necessary to fully elucidate the specific reactivity of this intriguing molecule.
References
- 1. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues [mdpi.com]
- 2. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
A Comparative Analysis of Kinetic vs. Thermodynamic Control in the Electrophilic Addition to 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Product Selectivity in Conjugated Systems
The reaction of 1,3-butadiene with electrophiles, such as bromine (Br₂), serves as a quintessential model for illustrating the principles of kinetic versus thermodynamic control in chemical reactions. Understanding these principles is paramount for predicting and manipulating reaction outcomes to favor the formation of a desired product, a critical aspect in synthetic chemistry and drug development. This guide provides a comparative analysis of the factors governing the formation of 1,2- and 1,4-addition products from the bromination of 1,3-butadiene, supported by experimental data and detailed protocols.
Product Distribution: A Tale of Two Temperatures
The electrophilic addition of bromine to 1,3-butadiene yields two primary products: 3,4-dibromo-1-butene (the 1,2-addition product) and 1,4-dibromo-2-butene (the 1,4-addition product). The ratio of these products is highly dependent on the reaction temperature, a clear indicator of a competition between the kinetic and thermodynamic pathways.
At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. In the case of the addition of HBr to 1,3-butadiene, the 1,2-adduct is the major product.[1][2][3] This is because the activation energy for the formation of the 1,2-product is lower than that for the 1,4-product.[4] Conversely, at higher temperatures, the reaction is under thermodynamic control, and the more stable product is predominantly formed.[4][5] The 1,4-adduct, being a more substituted and thus more stable alkene, is the major product at elevated temperatures.[2][4] While specific kinetic data for the bromination of 1,3-butadiene is less commonly reported, the principles of kinetic and thermodynamic control observed in the hydrobromination are directly applicable. Some sources report a roughly 50:50 mixture for the bromination, with temperature influencing the final ratio.[4]
| Reaction Condition | Major Product | Product Ratio (1,2-adduct : 1,4-adduct) | Control Type |
| Low Temperature (e.g., 0°C for HBr addition) | 3-bromo-1-butene (1,2-adduct) | ~71:29 to 80:20[3][6] | Kinetic |
| High Temperature (e.g., 40°C for HBr addition) | 1-bromo-2-butene (1,4-adduct) | ~15:85[3] | Thermodynamic |
| Bromination (temperature dependent) | Mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene | ~50:50, varies with temperature[4] | Both |
Experimental Protocol: Electrophilic Bromination of 1,3-Butadiene
The following is a generalized experimental protocol for the electrophilic addition of bromine to 1,3-butadiene, designed to allow for the analysis of product distribution under different temperature conditions.
Materials:
-
1,3-Butadiene
-
Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane, CH₂Cl₂)
-
Reaction vessel equipped with a stirring mechanism and temperature control (e.g., a three-necked flask with a cold finger condenser)
-
Quenching solution (e.g., saturated sodium thiosulfate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known amount of 1,3-butadiene in the inert solvent within the reaction vessel.
-
Temperature Control: Equilibrate the reaction mixture to the desired temperature (e.g., 0°C using an ice bath or a higher temperature using a heating mantle).
-
Reagent Addition: Slowly add a stoichiometric equivalent of bromine, dissolved in the same inert solvent, to the stirred solution of 1,3-butadiene. The addition should be dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or by observing the disappearance of the bromine color.
-
Quenching: Once the reaction is complete, quench any unreacted bromine by adding the quenching solution until the reddish-brown color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over the drying agent and filter.
-
Product Analysis: Analyze the resulting product mixture using GC-MS to determine the relative ratio of the 1,2- and 1,4-dibromobutene isomers.
Visualizing the Reaction Dynamics
To better understand the underlying principles of kinetic and thermodynamic control, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Reaction pathway for the bromination of 1,3-butadiene.
Caption: General experimental workflow for kinetic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
A Comparative Guide to the Isomerization of Dibromobutadienes for Researchers
For researchers, scientists, and professionals in drug development, the strategic isomerization of dibromobutadienes is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. The arrangement of double bonds and bromine atoms within the C4 framework dictates the molecule's reactivity and suitability for subsequent transformations. This guide provides an objective comparison of isomerization methodologies for dibromobutadienes, supported by available experimental data and detailed protocols.
Base-Induced Isomerization of a Substituted 1,4-Dibromobutene
A documented example of dibromobutadiene isomerization involves the conversion of 1,4-dibromo-2-methyl-2-butene to 2-bromomethyl-1,3-butadiene. This reaction proceeds via a base-induced allylic rearrangement coupled with dehydrobromination, effectively shifting the positions of the double bond and a bromine atom.
Experimental Protocol: Synthesis of 2-Bromomethyl-1,3-butadiene
This protocol is adapted from a reported synthesis of 2-substituted 1,3-butadienes[1].
Materials:
-
1,4-dibromo-2-methyl-2-butene
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Dry ice/acetone bath
-
Apparatus for vacuum collection
Procedure:
-
To a solution of isoprene, slowly add bromine dropwise in a dry ice/acetone bath, maintaining the temperature below -20 °C to yield 1,4-dibromo-2-methyl-2-butene[1].
-
Following the formation of 1,4-dibromo-2-methyl-2-butene, introduce 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) to the reaction mixture[1].
-
The addition of DMPU facilitates the conversion of 1,4-dibromo-2-methyl-2-butene into 2-bromomethyl-1,3-butadiene[1].
-
The product, 2-bromomethyl-1,3-butadiene, is collected by applying a vacuum[1].
Data Presentation
The following table summarizes the quantitative data for the synthesis of the starting material, which is subsequently isomerized.
| Reactant | Product | Reagent | Conditions | Yield | Reference |
| Isoprene | 1,4-dibromo-2-methyl-2-butene | Bromine | Dry ice/acetone bath (< -20 °C) | 100% | [1] |
Note: The yield for the subsequent isomerization step to 2-bromomethyl-1,3-butadiene is not explicitly provided in the referenced literature, but the product is used in further reactions with high overall yields.
Potential Isomerization Pathways for Dibromobutadienes
Thermal Isomerization
Thermal conditions can promote isomerization, often leading to the thermodynamically most stable isomer. For conjugated dienes, this can involve electrocyclic reactions or sigmatropic rearrangements. The equilibrium between isomers will be dictated by their relative stabilities.
Photochemical Isomerization
Photochemical isomerization, often utilizing UV light, can be used to convert between cis and trans isomers of dienes. This method proceeds through excited electronic states and can lead to product distributions that are different from those obtained under thermal conditions, often favoring the less stable isomer at photostationary state.
Catalytic Isomerization
-
Acid Catalysis: Brønsted or Lewis acids can catalyze the isomerization of alkenes by protonation or coordination to a double bond, followed by the formation of a carbocation intermediate that can rearrange.
-
Base Catalysis: As demonstrated in the example above, bases can induce isomerization through deprotonation-reprotonation mechanisms or by promoting elimination reactions that lead to rearranged products.
-
Transition Metal Catalysis: Palladium complexes are known to catalyze the E/Z isomerization of alkenes and conjugated dienes. The mechanism can involve oxidative addition, π-allyl complex formation, or other organometallic intermediates.
Visualizing Isomerization Pathways
Logical Workflow for Isomerization Studies
The following diagram illustrates a general workflow for investigating the isomerization of a given dibromobutadiene isomer.
Caption: General workflow for isomerization studies.
Reaction Pathway for Base-Induced Isomerization
The following diagram illustrates the proposed mechanism for the base-induced isomerization of 1,4-dibromo-2-methyl-2-butene to 2-bromomethyl-1,3-butadiene.
Caption: Mechanism of base-induced isomerization.
References
A Comparative Guide to Diene Bromination Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is crucial for the successful synthesis of brominated dienes, key intermediates in numerous organic compounds. This guide provides an objective comparison of three commonly used diene bromination reagents: molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide (PBr₃). The performance of these reagents is evaluated based on product distribution (1,2- vs. 1,4-addition), reaction conditions, and safety considerations, supported by available experimental data.
Performance Comparison of Bromination Reagents
The electrophilic addition of bromine to a conjugated diene typically yields two main products: the 1,2-adduct and the 1,4-adduct. The ratio of these products is highly dependent on the reaction conditions, particularly temperature, which dictates whether the reaction is under kinetic or thermodynamic control.
| Reagent | Diene Substrate | Temperature (°C) | Reaction Time | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Total Yield (%) | Reference |
| Br₂ | 1,3-Butadiene | -15 | Not Specified | ~60 | ~40 | Not Specified | [1] |
| Br₂ | 1,3-Butadiene | 0 | Not Specified | ~50 | ~50 | Not Specified | |
| Br₂ | 1,3-Butadiene | 60 | Not Specified | ~10 | ~90 | Not Specified | [1] |
| NBS | 1-Butene* | Not Specified | Not Specified | Allylic Bromination | - | Not Specified | [2] |
| Pyridinium Tribromide | General Alkenes | Room Temp. | Not Specified | Not Specified | Not Specified | High | [3] |
Reagent Overview and Selectivity
Molecular Bromine (Br₂): As a strong electrophile, molecular bromine readily reacts with conjugated dienes. The reaction with 1,3-butadiene demonstrates a clear temperature dependence on the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product (3,4-dibromo-1-butene).[5] As the temperature increases, the reaction shifts to thermodynamic control, leading to the more stable 1,4-addition product (1,4-dibromo-2-butene) as the major isomer.[1][5] While effective, Br₂ is a volatile and highly corrosive liquid, posing significant handling and safety challenges.
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than molecular bromine.[4] It is most commonly employed for the allylic bromination of alkenes in the presence of a radical initiator, rather than for electrophilic addition to conjugated dienes.[2][4][6] In the context of dienes, its primary application would be the substitution of a hydrogen atom on a carbon adjacent to the double bond.
Pyridinium Tribromide (PBr₃): This stable, crystalline solid serves as a convenient and safer source of bromine.[3] It is considered a mild brominating agent and is often used for the bromination of alkenes and other unsaturated compounds. While specific quantitative data for the product distribution in diene bromination is not as extensively documented as for Br₂, it is known to effect electrophilic addition to double bonds.
Signaling Pathways and Experimental Workflows
The general mechanism for the electrophilic addition of bromine to a conjugated diene involves the formation of a resonance-stabilized allylic carbocation intermediate. This intermediate can then be attacked by the bromide ion at two different positions, leading to the 1,2- and 1,4-addition products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Answer [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. NBS reacts with 1-butene to give:A. 3-bromobutene-1B. 1,2-dibromobutaneC. 1-bromobuteneD. 1,2-dibromobutene-1 [vedantu.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of 1,2-Butadiene, 1,4-dibromo-: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,2-Butadiene, 1,4-dibromo-.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In the context of 1,2-Butadiene, 1,4-dibromo-, HPLC is ideal for identifying non-volatile impurities, oligomers, or degradation products that may be present in the sample. A common setup involves a reverse-phase column where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and semi-volatile compounds. For 1,2-Butadiene, 1,4-dibromo-, GC-MS can be used to separate the main component from volatile impurities and provide definitive identification of these impurities based on their mass spectra.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Best suited for non-volatile and thermally unstable impurities. | Ideal for volatile and semi-volatile impurities. |
| Sample Volatility | Not required. | Sample must be volatile or amenable to derivatization. |
| Detection | Typically UV-Vis, Refractive Index, or Fluorescence detectors. | Mass Spectrometry provides structural information and high sensitivity. |
| Identification | Based on retention time compared to standards. | Based on retention time and mass spectral library matching. |
| Quantification | Based on peak area relative to a standard curve. | Based on peak area relative to an internal or external standard. |
| Potential Impurities Detected | Oligomers, polymers, non-volatile synthesis byproducts, and degradation products. | Residual solvents, starting materials, and volatile byproducts. |
Experimental Protocols
HPLC Method for Non-Volatile Impurities
This hypothetical protocol is based on methods for similar brominated compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a known amount of 1,2-Butadiene, 1,4-dibromo- in acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Peak areas are integrated, and the percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
GC-MS Method for Volatile Impurities
This protocol is adapted from standard methods for the analysis of butadiene and its derivatives.[1][2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dilute the 1,2-Butadiene, 1,4-dibromo- sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The total ion chromatogram (TIC) is used to determine the peak areas. The mass spectrum of each peak is compared with a spectral library (e.g., NIST) for identification. Purity is calculated based on the area percent of the main component.
Purity Assessment Workflow
References
Safety Operating Guide
Safe Disposal of 1,4-dibromo-2-butene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of 1,4-dibromo-2-butene, a related compound to the queried 1,2-Butadiene, 1,4-dibromo-. The information is derived from safety data sheets (SDS) for similar compounds, as "1,2-Butadiene, 1,4-dibromo-" is not a commonly available chemical designation. The primary focus of this guidance will be on trans-1,4-Dibromo-2-butene, the most relevant available analog.
Key Safety and Physical Properties
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for trans-1,4-dibromo-2-butene.
| Property | Value |
| Molecular Formula | C4H6Br2 |
| Molecular Weight | 213.9 g/mol |
| Appearance | Beige Solid |
| Melting Point | 48 - 53 °C / 118.4 - 127.4 °F[1] |
| Boiling Point | 205 °C / 401 °F @ 760 mmHg[1] |
| Flash Point | > 113 °C / > 235.4 °F[1] |
Personal Protective Equipment (PPE) and Handling
When handling 1,4-dibromo-2-butene, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency safety showers and eyewash stations should be in close proximity to the workstation.[1]
Disposal Protocol
The disposal of 1,4-dibromo-2-butene must be conducted in accordance with federal, state, and local regulations. The following protocol provides a general guideline for its disposal.
1. Waste Collection:
- Collect waste material in its original container or a suitable, properly labeled, and sealed container.
- Do not mix with other waste materials.[2]
- Handle uncleaned containers as you would the product itself.[2]
2. Storage Pending Disposal:
- Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][3]
- Keep containers tightly closed.[1]
- The substance is light-sensitive, so storage in a dark location is recommended.[1]
3. Transportation and Final Disposal:
- Waste must be disposed of by a licensed and approved waste disposal company.
- Proper shipping names for related compounds include "CORROSIVE SOLID, TOXIC, N.O.S."[1]
- Discharge into the environment must be avoided.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1,4-dibromo-2-butene.
References
Personal protective equipment for handling 1,2-Butadiene, 1,4-dibromo-
Essential Safety and Handling Guide for 1,4-dibromo-1,2-butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,4-dibromo-1,2-butadiene (CAS No. 20884-14-4). Given the limited specific data for this compound, this guidance is based on information for structurally similar chemicals, such as other dibrominated butanes and butenes. It is imperative to treat 1,4-dibromo-1,2-butadiene as a hazardous substance and to handle it with the utmost care in a laboratory setting.
Hazard Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₄Br₂ |
| Molecular Weight | 211.88 g/mol |
| CAS Number | 20884-14-4 |
| Synonyms | 1,4-dibromobuta-1,2-diene |
(Data from PubChem CID 12249213)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling 1,4-dibromo-1,2-butadiene. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, transfers in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale Operations or Splash Hazard | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over a laboratory coat | Recommended to have a respirator available |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
| Emergency Situations | Full-face respirator with appropriate cartridges or SCBA | Heavy-duty chemical-resistant gloves | Fully encapsulated chemical- and vapor-protective suit | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Always handle 1,4-dibromo-1,2-butadiene in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is used.[1]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][3] Keep containers tightly closed to prevent the release of vapors.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.
-
Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Waste Disposal
-
Classification : 1,4-dibromo-1,2-butadiene waste should be treated as hazardous chemical waste.
-
Collection : Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.
-
Disposal : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for handling 1,4-dibromo-1,2-butadiene in a research setting, emphasizing safety at each step.
Caption: A flowchart outlining the safe handling procedures for 1,4-dibromo-1,2-butadiene.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
